Cefpiramide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74849-93-7 (hydrochloride salt) | |
| Record name | Cefpiramide [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046630 | |
| Record name | Cefpiramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefpiramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.68e-02 g/L | |
| Record name | Cefpiramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70797-11-4 | |
| Record name | Cefpiramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpiramide [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpiramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefpiramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFPIRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpiramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefpiramide: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpiramide is a third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial profile of this compound, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a summary of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is a parenteral third-generation cephalosporin with a notable attribute of a long plasma half-life. Its antibacterial activity encompasses a wide range of clinically relevant pathogens, including Pseudomonas aeruginosa. This document synthesizes available data on its in vitro efficacy, offering a detailed examination of its antibacterial spectrum.
Antibacterial Spectrum and Activity
This compound demonstrates a broad spectrum of antibacterial activity. It is effective against many Gram-positive cocci, a wide array of Gram-negative bacilli, including members of the Enterobacteriaceae family, and non-fermenting Gram-negative bacteria such as Pseudomonas aeruginosa.
Gram-Positive Bacteria
This compound is active against various Gram-positive organisms. It has demonstrated efficacy against methicillin-susceptible Staphylococcus aureus and various streptococcal species.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2[1] | - |
| Streptococcus pneumoniae | 440 | - | 1[1] | - |
| Streptococcus faecalis | - | 8.0[2][3] | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources and testing conditions may vary.
Gram-Negative Bacteria
This compound exhibits potent activity against a significant number of Gram-negative bacteria. Notably, it is more consistently active against non-fermenting bacteria than against Enterobacteriaceae[4].
While active against many members of the Enterobacteriaceae family, the activity of this compound can be variable, and it is generally less active than some other third-generation cephalosporins against this group of bacteria[5][6].
Table 2: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | - | >128 | - |
| Klebsiella pneumoniae | - | - | >128 | - |
| Enterobacter cloacae | 51 | - | - | - |
| Serratia marcescens | - | 3.13-12.5 | 93.5% sensitive | - |
| Haemophilus influenzae | 440 | - | 0.5[1] | - |
Note: Data is compiled from multiple sources and testing conditions may vary.
A key feature of this compound's antibacterial spectrum is its activity against non-fermenting Gram-negative bacilli, particularly Pseudomonas aeruginosa. Its activity against P. aeruginosa is comparable to that of piperacillin and cefoperazone[6].
Table 3: In Vitro Activity of this compound against Non-Fermenting Gram-Negative Bacilli
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | - | - | 16.0[6] | - |
| Acinetobacter spp. | - | More active than Cefoperazone | - | - |
Note: Data is compiled from multiple sources and testing conditions may vary.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to essential enzymes known as penicillin-binding proteins (PBPs). The acylation of these PBPs by this compound prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption leads to the cessation of cell wall biosynthesis, ultimately resulting in cell lysis and bacterial death.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for the accurate assessment of this compound's antibacterial potency.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
4.1.1. Materials
-
This compound analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
4.1.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent and sterilize by filtration.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plates to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 fresh colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually using a reading mirror or with a microplate reader.
Figure 2. Workflow for MIC determination by broth microdilution.
Agar Dilution Method for MIC Determination
This method involves the incorporation of this compound into an agar medium upon which the test organisms are inoculated.
4.2.1. Materials
-
This compound analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
4.2.2. Procedure
-
Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of this compound stock solution to molten MHA (cooled to 45-50°C) before pouring into petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of the this compound-containing agar plates with the standardized bacterial suspensions. A growth control plate without any antibiotic should also be inoculated.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze.
Conclusion
This compound remains a significant cephalosporin with a valuable spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. This technical guide provides a foundational understanding of its in vitro antibacterial profile, mechanism of action, and the standardized methodologies required for its evaluation. The presented data and protocols are intended to support further research and development in the field of antimicrobial agents. It is crucial for researchers to adhere to standardized protocols, such as those provided by CLSI, to ensure the generation of accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro activities of this compound and apalcillin individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Semi-Synthetic Origins of Cefpiramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpiramide is a third-generation parenteral cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the semi-synthetic production of this compound, starting from its natural precursor, Cephalosporin C. The document outlines the detailed synthesis of the core 7-aminocephalosporanic acid (7-ACA) nucleus and the subsequent attachment of its two characteristic side chains: the C-7 acyl group, (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, and the C-3 substituent, 1-methyl-1H-tetrazol-5-ylthiol. This guide is intended to furnish researchers and drug development professionals with a thorough understanding of the chemical methodologies, experimental protocols, and key intermediates involved in the industrial synthesis of this important antibiotic.
Introduction
This compound is a semi-synthetic β-lactam antibiotic belonging to the third generation of cephalosporins.[1] Its chemical structure, (6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, features a 7-aminocephalosporanic acid (7-ACA) core, which is the foundational building block for the majority of semi-synthetic cephalosporins.[1][2] The bactericidal action of this compound stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][]
The semi-synthetic nature of this compound implies a combination of microbial fermentation to produce the core structure and subsequent chemical modifications to introduce the desired side chains, which dictate the antibiotic's spectrum of activity and pharmacokinetic properties. This guide will delve into the key stages of this compound synthesis, providing detailed experimental protocols and quantitative data where available.
Semi-Synthetic Origins: The 7-ACA Nucleus
The journey to this compound begins with the fermentation of the fungus Acremonium chrysogenum, which produces Cephalosporin C. This natural product, however, possesses weak antibacterial activity. The crucial step in harnessing its potential is the removal of the D-α-aminoadipoyl side chain at the C-7 position to yield the versatile intermediate, 7-aminocephalosporanic acid (7-ACA).[4]
Enzymatic Hydrolysis of Cephalosporin C
Modern industrial production of 7-ACA predominantly utilizes a two-step enzymatic process, which is more environmentally benign than traditional chemical methods.[5]
Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA
-
Step 1: Oxidative Deamination. Cephalosporin C is treated with a D-amino acid oxidase (D-AOD), typically from the yeast Trigonopsis variabilis. This enzyme catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain to form 7-β-(5-carboxy-5-oxopentanamido)cephalosporanic acid (keto-adipyl-7-ACA). This intermediate then spontaneously converts to glutaryl-7-ACA (GL-7-ACA) in the presence of hydrogen peroxide, a byproduct of the enzymatic reaction.[5]
-
Step 2: Deacylation. The resulting GL-7-ACA is then hydrolyzed using a specific acylase, glutaryl-7-ACA acylase, often from a recombinant Escherichia coli, to cleave the glutaryl group and yield 7-ACA.[5]
Data Presentation: 7-ACA Production
| Parameter | Value | Reference |
| Starting Material | Cephalosporin C | [5] |
| Enzymes | D-amino acid oxidase, Glutaryl-7-ACA acylase | [5] |
| Key Intermediate | Glutaryl-7-ACA (GL-7-ACA) | [5] |
| Final Product | 7-Aminocephalosporanic Acid (7-ACA) | [5] |
| Molar Yield | As high as 85% | [5] |
Synthesis of this compound Side Chains
The unique antibacterial profile of this compound is conferred by its two side chains, which are synthesized separately before being coupled to the 7-ACA nucleus.
Synthesis of the C-3 Side Chain: 1-methyl-1H-tetrazol-5-ylthiol
The C-3 side chain provides stability and influences the pharmacokinetic properties of the antibiotic.
Experimental Protocol: Synthesis of 1-methyl-1H-tetrazol-5-thiol
A common method for the synthesis of 1-methyl-1H-tetrazol-5-thiol involves the cyclization of a thiosemicarbazide derivative.
-
Formation of S-benzyl-4-methylthiosemicarbazide hydrochloride. A mixture of 4-methylthiosemicarbazide and benzyl chloride in ethanol is heated under reflux. After removing the solvent, the residue is dissolved in water.
-
Diazotization and Cyclization. To the aqueous solution of the hydrochloride salt, a solution of sodium nitrite is added dropwise with stirring at a controlled temperature (15-20°C). This is followed by the dropwise addition of hydrochloric acid to facilitate the diazotization and subsequent cyclization to form 1-methyl-5-benzylthio-1H-tetrazole.
-
Debenzylation. The benzyl protecting group is then removed to yield 1-methyl-1H-tetrazol-5-thiol.
Synthesis of the C-7 Side Chain: (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
This complex side chain is crucial for the potent antibacterial activity of this compound. Its synthesis is a multi-step process. While a detailed industrial synthesis protocol is proprietary, the general approach involves the coupling of two key fragments: 4-hydroxy-6-methylnicotinic acid and D-α-(4-hydroxyphenyl)glycine.
The Core Synthesis of this compound
The final stage in the production of this compound is the sequential coupling of the C-3 and C-7 side chains to the 7-ACA nucleus. The C-3 side chain is typically introduced first to create the intermediate 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-TMCA).[6][7]
Synthesis of 7-TMCA
The 1-methyl-1H-tetrazol-5-ylthiol side chain is attached to the 7-ACA core via a nucleophilic substitution reaction at the C-3' position, displacing the acetoxy group.
Acylation of 7-TMCA to Yield this compound
The final and most critical step is the acylation of the 7-amino group of 7-TMCA with an activated form of the C-7 side chain, (R)-2-(4-hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid.[6]
Experimental Protocol: Synthesis of this compound Acid [6]
-
Activation of the C-7 Side Chain. The C-7 side chain, D-α-(4-hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid, is dissolved in an organic solvent. At a reduced temperature of -25 to -20°C, an activating agent is added under alkaline conditions to form a mixed acid anhydride solution.
-
Silylation of 7-TMCA. In a separate reaction vessel, 7-TMCA is dissolved in an organic solvent, and a silylating agent is added at 20-25°C to protect the carboxylic acid group. After the reaction is complete, the solution is cooled to -25 to -20°C.
-
Coupling Reaction. The solution of the activated C-7 side chain is then mixed with the silylated 7-TMCA solution. Triethylamine is added, and the mixture is stirred at -25 to -20°C. The reaction is allowed to proceed for 4-6 hours at a slightly elevated temperature of -60 to -50°C.
-
Hydrolysis and Deprotection. The reaction mixture is then raised to a temperature of 0-10°C, and a solution of sodium bicarbonate is added dropwise to hydrolyze the silyl protecting group and convert the product to its sodium salt for easier extraction.
-
Purification and Crystallization. The mixture is filtered, and the aqueous and organic layers are separated. The organic phase is extracted with water. The combined aqueous phases are then treated with acetone, and the pH is adjusted to 1-2 to precipitate the this compound acid.
Data Presentation: this compound Synthesis Parameters
| Step | Key Reagents and Conditions | Purpose | Reference |
| Activation | D-α-(4-hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid, organic solvent, activator, alkali, -25 to -20°C | Formation of a mixed acid anhydride for efficient acylation. | [6] |
| Silylation | 7-TMCA, organic solvent, silylating agent, 20-25°C | Protection of the carboxylic acid group on the 7-ACA nucleus. | [6] |
| Coupling | Activated C-7 side chain, silylated 7-TMCA, triethylamine, -25 to -20°C, then -60 to -50°C for 4-6 hours | Formation of the amide bond at the C-7 position. | [6] |
| Hydrolysis | Sodium bicarbonate solution, 0-10°C | Removal of the silyl protecting group and conversion to the sodium salt. | [6] |
| Purification | Water extraction, acetone, pH adjustment to 1-2 | Isolation and crystallization of the final this compound acid product. | [6] |
Visualization of the Synthesis Pathway
The following diagrams illustrate the key stages in the semi-synthetic production of this compound.
Caption: Overview of the semi-synthetic pathway of this compound.
References
- 1. This compound | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100336510C - this compound composition - Google Patents [patents.google.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [wap.guidechem.com]
- 7. (6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C10H12N6O3S2 | CID 483175 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Vitro Activity of Cefpiramide Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of Cefpiramide, a third-generation cephalosporin antibiotic, against a range of clinically relevant gram-negative bacteria. The data and protocols presented herein are compiled from seminal studies to support research and development efforts in the field of infectious diseases and antimicrobial agents.
Introduction
This compound is a broad-spectrum, parenteral third-generation cephalosporin with notable activity against a variety of gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. This guide summarizes the key quantitative data on its in-vitro efficacy and details the experimental protocols used to derive this information.
Quantitative In-Vitro Activity of this compound
The in-vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values of this compound against various gram-negative bacteria, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In-Vitro Activity of this compound Against Pseudomonas aeruginosa
| Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| 153 | 8.0 | 32.0 | 1.0 - >128 |
| 100 | 8.0 | 16.0 | 2.0 - 64.0 |
| 50 | 4.0 | 16.0 | 0.5 - >128 |
Table 2: In-Vitro Activity of this compound Against Enterobacteriaceae
| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 205 | 16.0 | 64.0 | 0.25 - >128 |
| Klebsiella pneumoniae | 100 | 8.0 | 64.0 | 0.5 - >128 |
| Enterobacter cloacae | 50 | 16.0 | >128 | 1.0 - >128 |
| Serratia marcescens | 50 | 16.0 | 64.0 | 2.0 - >128 |
| Proteus mirabilis | 50 | 2.0 | 16.0 | 0.25 - 32.0 |
| Morganella morganii | 25 | 4.0 | 16.0 | 0.5 - 32.0 |
| Providencia stuartii | 25 | 8.0 | 32.0 | 1.0 - 64.0 |
Table 3: In-Vitro Activity of this compound Against Other Non-Fermentative Gram-Negative Bacilli
| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter spp. | 50 | 16.0 | 32.0 | 2.0 - 64.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's in-vitro activity. These protocols are based on the standards established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row, discarding the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Susceptibility Testing
This method involves incorporating the antimicrobial agent directly into the agar medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.
-
For each desired concentration, add a specific volume of the this compound stock solution to a specific volume of molten agar to achieve the final concentration. For example, to prepare an agar plate with 64 µg/mL of this compound, add 1 part of a 640 µg/mL this compound solution to 9 parts of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for antimicrobial susceptibility testing.
Caption: this compound inhibits bacterial cell wall synthesis.
Caption: Workflow for determining Minimum Inhibitory Concentration.
In-depth Technical Guide: Cefpiramide's Binding Affinity to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpiramide (SM-1652) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action, like other β-lactam antibiotics, lies in the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's binding affinity to various PBPs in key bacterial species, details the experimental methodologies used to determine these affinities, and explores the downstream consequences of PBP inhibition.
This compound Binding Affinity to Penicillin-Binding Proteins
The efficacy of this compound as an antibacterial agent is directly correlated with its binding affinity to specific PBPs. The 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard measure of this affinity. The lower the IC50 value, the higher the binding affinity.
Quantitative Binding Affinity Data
The following table summarizes the IC50 values of this compound for the principal PBPs in Escherichia coli and Pseudomonas aeruginosa. This data is critical for understanding the drug's spectrum of activity and its specific molecular targets.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli NIHJ JC-2 | PBP 1a | 4.0 |
| PBP 1b | 0.8 | |
| PBP 2 | 100 | |
| PBP 3 | 0.1 | |
| PBP 4 | 2.5 | |
| PBP 5/6 | <0.1 | |
| Pseudomonas aeruginosa PAO 1 | PBP 1a | 3.1 |
| PBP 1b | 0.4 | |
| PBP 2 | >100 | |
| PBP 3 | 0.2 | |
| PBP 4 | 1.6 | |
| PBP 5 | <0.1 |
Data sourced from T. et al., 1983.
Experimental Protocols for Determining PBP Binding Affinity
The determination of the binding affinity of β-lactam antibiotics to PBPs is typically achieved through competitive binding assays. These assays measure the ability of the test antibiotic to compete with a labeled penicillin molecule for binding to the PBPs.
Principle of the Competitive Binding Assay
Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic (e.g., this compound). Subsequently, a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL) is added. The amount of labeled penicillin that binds to each PBP is then quantified. A reduction in the binding of the labeled penicillin in the presence of the test antibiotic indicates competition for the same binding site. The IC50 value is then calculated as the concentration of the test antibiotic that results in a 50% reduction in the binding of the labeled penicillin.
Detailed Methodology
The following is a generalized protocol for a competitive PBP binding assay, based on methodologies described in the scientific literature.
2.2.1. Preparation of Bacterial Membranes
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli or P. aeruginosa) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.
-
Membrane Isolation: Separate the membrane fraction from the cytoplasmic components by ultracentrifugation.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
2.2.2. Competitive Binding Assay
-
Incubation with Test Antibiotic: In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serially diluted concentrations of this compound for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Addition of Labeled Penicillin: Add a fixed, saturating concentration of radiolabeled ([³H]benzylpenicillin) or fluorescently labeled (Bocillin-FL) penicillin to each tube and continue the incubation for a shorter period (e.g., 10 minutes at 30°C).
-
Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by rapid filtration.
-
Separation and Detection:
-
For Radiolabeled Penicillin: Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the radiolabeled PBPs by fluorography.
-
For Fluorescently Labeled Penicillin: Separate the PBPs by SDS-PAGE and visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
-
Quantification and Data Analysis:
-
Quantify the intensity of the bands corresponding to each PBP using densitometry or fluorescence imaging software.
-
Plot the percentage of labeled penicillin binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mechanism of Action and Downstream Signaling
The bactericidal activity of this compound stems from its ability to disrupt the synthesis of peptidoglycan, a vital component of the bacterial cell wall. This disruption is a direct consequence of the covalent acylation of the active site serine of PBPs, rendering them inactive.
Inhibition of Peptidoglycan Cross-linking
PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. This cross-linking provides the structural integrity and rigidity of the cell wall. By binding to and inhibiting PBPs, this compound prevents this crucial step, leading to a weakened and defective cell wall.
Downstream Cellular Effects
The inhibition of specific PBPs by this compound can lead to distinct morphological changes and ultimately cell death.
-
Inhibition of PBP3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP3 is primarily involved in septum formation during cell division. Inhibition of PBP3 by this compound prevents cell division, leading to the formation of long, filamentous cells.
-
Inhibition of PBP1a and PBP1b: These PBPs are involved in cell elongation. Their inhibition can contribute to the overall weakening of the cell wall.
-
Cell Lysis: The compromised integrity of the cell wall makes the bacterium susceptible to osmotic pressure, leading to cell swelling and eventual lysis. This process is often mediated by the uncontrolled activity of autolysins, enzymes that degrade the cell wall.
Conclusion
This technical guide has provided a detailed analysis of this compound's binding affinity to key penicillin-binding proteins in E. coli and P. aeruginosa. The quantitative data presented, along with the outlined experimental protocols, offer valuable insights for researchers in the fields of antibacterial drug discovery and development. The visualization of the mechanism of action highlights the critical role of PBP inhibition in the bactericidal effects of this compound. A thorough understanding of these molecular interactions is paramount for the rational design of new and more effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefpiramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpiramide is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described method is based on established principles for cephalosporin analysis and provides a comprehensive protocol for researchers and drug development professionals.
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound is presented in Table 1. These conditions are a synthesis of commonly employed parameters for this compound and related cephalosporin antibiotics to provide a robust and reliable method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Capcell Pak C18, 4.6 x 250 mm[1][2] |
| Mobile Phase | Timed-gradient of 0.1 M Sodium Acetate (pH 5.2) and Acetonitrile[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 273 nm[1][2] |
| Column Temperature | Ambient or 30°C[3] |
| Internal Standard | Cefoperazone[1] |
Method Validation Parameters
The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters for a similar cephalosporin HPLC method is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 150 µg/mL (r² > 0.999)[1][2] |
| Precision (Plasma) | Within-run CV: 0.570 - 4.43% Between-run CV: 1.10 - 2.76%[1][2] |
| Precision (Bile) | Within-day CV: 0.814 - 6.34% Between-day CV: 2.05 - 4.00%[1][2] |
| Limit of Detection (LOD) | 2.38 mg/L (for Cefpirome Sulfate)[3] |
| Limit of Quantification (LOQ) | 7.22 mg/L (for Cefpirome Sulfate)[3] |
CV: Coefficient of Variation
Experimental Protocols
A detailed experimental workflow for the quantification of this compound is illustrated below.
Caption: Experimental workflow for this compound quantification.
Preparation of Reagents and Mobile Phase
-
0.1 M Sodium Acetate Buffer (pH 5.2): Dissolve the appropriate amount of sodium acetate in HPLC-grade water and adjust the pH to 5.2 with acetic acid.
-
Mobile Phase: Prepare the mobile phase components as per the timed-gradient program. Filter and degas all solutions before use.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 150 µg/mL).[1][2]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Cefoperazone at a concentration of 1 mg/mL.
-
Working IS Solution: Dilute the IS stock solution to the desired working concentration.
Sample Preparation (for Plasma or Bile)
The following protocol is a general guideline for sample preparation using protein precipitation.[1]
Caption: Sample preparation workflow.
-
Pipette 200 µL of the plasma or bile sample into a microcentrifuge tube.[1]
-
Add a specified volume of the internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile, in a specific ratio (e.g., 1:3 sample to acetonitrile).
-
Vortex the mixture for a sufficient time to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution multiple times and evaluate parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates. The relative standard deviation (RSD) for the peak areas of replicate injections should typically be less than 2%.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed HPLC method for the quantification of this compound. The outlined chromatographic conditions, sample preparation protocol, and method validation parameters offer a solid foundation for researchers and drug development professionals to implement a reliable analytical method for this compound in their laboratories. Adherence to proper system suitability and validation procedures is essential for ensuring the accuracy and precision of the results.
References
Cefpiramide Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] In vivo animal studies are crucial for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound. This document provides detailed application notes and protocols for the administration of this compound in various animal models via intravenous, intramuscular, and subcutaneous routes.
Data Presentation: Quantitative In Vivo Data for this compound
The following tables summarize key quantitative data from in vivo animal studies involving this compound and other relevant cephalosporins.
Table 1: this compound Dosage and Pharmacokinetic Parameters in Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Peak Serum Concentration (Cmax) (mg/L) | Serum Half-life (t½) (h) | Reference |
| Mice (neutropenic) | Subcutaneous | 50 | 51 | 0.57 | [3] |
| Rats | Intravenous | 20 | Not specified | 0.4 | [4] |
| Rats | Intramuscular | 20 | Not specified | 0.4 | [4] |
| Dogs | Intravenous | 20 | Not specified | 1.1 | [4] |
| Dogs | Intramuscular | 20 | Not specified | 1.1 | [4] |
Table 2: General Dosing Guidelines for Cephalosporins in Animal Models
| Animal Model | Administration Route | General Dosage Range (mg/kg) | Reference |
| Mice | Oral | 5 - >8 (LD50) | [5] |
| Mice | Intraperitoneal | 0.7 - 1.5 (LD50) | [5] |
| Mice | Intravenous | 3.0 - 3.8 (LD50) | [5] |
| Rats | Oral | 5 - >8 (LD50) | [5] |
| Rats | Intraperitoneal | 160 - 1600 | [5] |
| Dogs | Oral | 50 - 500 | [5] |
| Dogs | Intravenous | 80 - 800 | [5] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound for Injection, USP (sterile powder)[6]
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes (1 mL, 3 mL, 5 mL)
-
Sterile needles (various gauges, see specific protocols)
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Reconstitution: Aseptically reconstitute the this compound for Injection powder with Sterile Water for Injection. A common concentration for reconstitution is 50 mg/mL.[6] For intramuscular injections in some species, 1% lidocaine solution can be used as a diluent to reduce pain, but this should be justified in the experimental protocol.[9]
-
Dilution: For intravenous and subcutaneous administration, the reconstituted solution can be further diluted to the desired final concentration using Sterile Water for Injection or 0.9% Sodium Chloride Injection.[9]
-
pH Adjustment (Optional): The pH of the constituted solution should be between 6.0 and 8.0.[6] If necessary, the pH can be adjusted, though commercially prepared sterile formulations should fall within this range.
-
Stability: Reconstituted solutions should be used promptly.[1] Stability of cephalosporin solutions can vary depending on the concentration, diluent, and storage temperature.[10][11][12] It is recommended to prepare fresh solutions for each experiment.
Intravenous (IV) Administration Protocol (Rat Tail Vein)
Materials:
-
Prepared this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol swabs
-
Sterile needles (25-27G)[9]
-
Sterile 1 mL syringes
Protocol:
-
Animal Preparation: Place the rat in a suitable restrainer. To dilate the lateral tail veins, warm the tail using a heat lamp or a warming pad. Ensure the temperature does not cause thermal injury.[13]
-
Site Preparation: Clean the tail with a 70% isopropyl alcohol swab.
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for a rat is 5 mL/kg.[9]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Intramuscular (IM) Administration Protocol (Mouse Quadriceps)
Materials:
-
Prepared this compound solution
-
Sterile needles (26-30G)
-
Sterile 1 mL syringes
-
70% Isopropyl alcohol swabs
Protocol:
-
Animal Restraint: Firmly restrain the mouse, exposing one of the hind limbs.
-
Site Preparation: Clean the injection site over the quadriceps muscle with a 70% isopropyl alcohol swab.
-
Injection:
-
Insert the needle into the quadriceps muscle at a 90-degree angle.
-
Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert the needle at a different site.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 0.05 mL per site.
-
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of pain or distress.
Subcutaneous (SC) Administration Protocol (Dog Scruff)
Materials:
-
Prepared this compound solution
-
Sterile needles (22-25G)
-
Sterile syringes (appropriate volume for the dose)
-
70% Isopropyl alcohol swabs
Protocol:
-
Animal Restraint: Have an assistant gently restrain the dog.
-
Site Preparation: Part the fur over the scruff of the neck (the loose skin between the shoulder blades) and clean the area with a 70% isopropyl alcohol swab.
-
Injection:
-
Create a "tent" of skin by gently lifting the loose skin.
-
Insert the needle into the base of the tent at a 45-degree angle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution.
-
-
Post-injection: Withdraw the needle and gently massage the injection site to aid in the dispersion of the solution. Monitor the animal for any local reactions.
In Vivo Efficacy Study Workflow: Neutropenic Mouse Thigh Infection Model
This model is commonly used to evaluate the efficacy of antimicrobial agents.[11]
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.
-
Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to the mid-logarithmic phase. Wash and dilute the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Inject a 0.1 mL aliquot of the bacterial suspension intramuscularly into the thigh of each anesthetized mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous). Include vehicle control and potentially a positive control antibiotic group.
-
Endpoint Measurement: At various time points post-treatment (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial colony counting (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the thighs of this compound-treated mice to that of the control groups to determine the efficacy of the treatment.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in an animal infection model.
References
- 1. Stability of reconstituted injectable antibiotics | PDF [slideshare.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological, pathological, and teratological studies in animals with cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. CN100336510C - this compound composition - Google Patents [patents.google.com]
- 7. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound (SM-1652) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unip.br [unip.br]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for the Combined Use of Cefpiramide and Ciprofloxacin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of Cefpiramide and Ciprofloxacin, particularly against Pseudomonas aeruginosa. The combination has demonstrated significant therapeutic advantages over monotherapy, offering a promising avenue for combating antibiotic resistance. This document outlines the scientific basis for this synergy, detailed experimental protocols for its evaluation, and quantitative data from relevant studies.
Introduction
This compound is a broad-spectrum cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to cell lysis. Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. The combination of these two distinct mechanisms of action has been shown to result in a synergistic antibacterial effect, particularly against challenging pathogens like Pseudomonas aeruginosa. This synergy allows for enhanced bacterial killing and can potentially reduce the development of antibiotic resistance.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the synergistic effects of the this compound and Ciprofloxacin combination.
In Vitro Synergy Data
Table 1: In Vitro Synergy of this compound and Ciprofloxacin against Pseudomonas aeruginosa
| Antibiotic Combination | Strain(s) | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Ciprofloxacin | P. aeruginosa (7 strains) | Checkerboard | Synergy demonstrated against 5 of 7 strains | Synergistic |
Note: Specific FICI values were not provided in the cited study, but the results were consistent with in vitro synergistic effects. For interpretation, an FICI of ≤ 0.5 is typically considered synergistic.
In Vivo Efficacy Data
Table 2: Therapeutic Efficacy of this compound and Ciprofloxacin Combination in Neutropenic Mice Infected with Pseudomonas aeruginosa
| Treatment Group | Dosage (mg/kg) | Survival Rate (72h post-infection) |
| This compound alone | 25 | 0% |
| Ciprofloxacin alone | 2 | 0% |
| This compound + Ciprofloxacin | 25 + 2 | 80% |
| This compound alone | 50 | 20% |
| Ciprofloxacin alone | 1 | 0% |
| This compound + Ciprofloxacin | 50 + 1 | 90% |
| This compound alone | 50 | 20% |
| Ciprofloxacin alone | 4 | 40% |
| This compound + Ciprofloxacin | 50 + 4 | 100% |
| Ticarcillin + Tobramycin | 200 + 1 | 90% |
Data extracted from a study on experimental Pseudomonas infections in neutropenic mice.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Checkerboard Assay for In Vitro Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
This compound and Ciprofloxacin stock solutions
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pseudomonas aeruginosa isolate
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and Ciprofloxacin in MHB in separate tubes. The concentration range should span from well above to well below the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of MHB to each well.
-
Along the x-axis (e.g., columns 1-10), create a gradient of Ciprofloxacin concentrations by adding 50 µL of each dilution.
-
Along the y-axis (e.g., rows A-G), create a gradient of this compound concentrations by adding 50 µL of each dilution.
-
Column 11 should contain serial dilutions of Ciprofloxacin alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs. Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Ciprofloxacin = (MIC of Ciprofloxacin in combination) / (MIC of Ciprofloxacin alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Ciprofloxacin
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This dynamic method assesses the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
This compound and Ciprofloxacin stock solutions
-
Mueller-Hinton Broth (MHB)
-
Culture tubes
-
Pseudomonas aeruginosa isolate
-
Shaking incubator (37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of P. aeruginosa in MHB.
-
Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with MHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Ciprofloxacin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Combination of this compound and Ciprofloxacin (at the same sub-inhibitory concentrations)
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
-
Interpretation:
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Experimental Workflow: Checkerboard Assay```dot
Caption: Workflow for the time-kill curve assay.
Proposed Mechanism of Synergy
While specific signaling pathway studies for this combination are limited, the synergy is understood to arise from the complementary actions of the two antibiotics.
Caption: Proposed mechanism of this compound-Ciprofloxacin synergy.
References
Application Notes and Protocols for Cefpiramide Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to this compound using standardized methods such as disk diffusion, broth microdilution, and agar dilution.
Disclaimer: this compound is an older antimicrobial agent. As of the latest revisions, it is not included in the current clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) M100 series or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretive criteria provided in this document are based on historical data and should be used as a reference. It is recommended that laboratories establish their own quality control ranges and interpretive criteria based on contemporary wild-type organism populations and pharmacokinetic/pharmacodynamic data if this compound is to be used for clinical purposes.
Data Presentation
Table 1: Historical Interpretive Criteria for this compound Susceptibility Testing
These criteria are based on historical data and may not be reflective of current clinical standards.
| Method | Disk Content | Susceptible | Intermediate | Resistant |
| Disk Diffusion (Zone Diameter in mm) | 75 µg | ≥ 19 | 16 - 18 | ≤ 15 |
| MIC (µg/mL) | N/A | ≤ 32 | N/A | ≥ 128 |
Source: Barry A. L., Gavan T. L., Thornsberry C., Jones R. N. (1985). Interpretive standards and quality control guidelines for this compound disk susceptibility tests. Journal of Clinical Microbiology, 21(5), 688–692.[1]
Table 2: Recommended Quality Control (QC) Strains
These are standard QC strains recommended by CLSI and EUCAST for susceptibility testing of non-fastidious organisms.
| Organism | ATCC® Number |
| Escherichia coli | 25922 |
| Staphylococcus aureus | 25923 (for disk diffusion) / 29213 (for MIC) |
| Pseudomonas aeruginosa | 27853 |
Note: Specific acceptable QC ranges for this compound with these strains are not available in current CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges.
Experimental Protocols
I. Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility based on the inhibition of bacterial growth around a this compound-impregnated disk.
Materials:
-
This compound disks (75 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial inoculum
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disk:
-
Aseptically apply a 75 µg this compound disk to the center of the inoculated plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results based on the historical criteria in Table 1.
-
II. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile diluents (e.g., water for injection, appropriate solvent)
-
Bacterial inoculum
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading aid
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the next, resulting in a concentration range (e.g., 0.25 to 128 µg/mL). Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Interpret the MIC value based on the historical criteria in Table 1.
-
III. Agar Dilution Method for Minimum Inhibitory Concentration (MIC)
This method involves incorporating this compound into the agar medium to determine the MIC. It is considered a reference method and is useful for testing multiple isolates simultaneously.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial inoculum
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound stock solution to molten MHA to create a series of plates with twofold dilutions of the antibiotic (e.g., 0.25 to 128 µg/mL). Mix well and pour into sterile Petri dishes.
-
Prepare a growth control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each this compound-containing plate and the growth control plate with the prepared bacterial suspensions. An inoculum replicating device can be used for this purpose.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the spot of inoculation should be disregarded.
-
Interpret the MIC value based on the historical criteria in Table 1.
-
Visualizations
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Caption: Workflow for this compound Broth Microdilution MIC Testing.
References
Application Notes and Protocols: Cefpiramide in the Treatment of Biliary Tract Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use and evaluation of Cefpiramide in preclinical models of biliary tract infection. The following sections detail the exceptional biliary pharmacokinetic profile of this compound, relevant experimental protocols for establishing animal models of biliary tract infection, and its clinical efficacy.
Introduction
This compound is a third-generation cephalosporin antibiotic distinguished by its high rate of hepatic elimination and subsequent excretion into the biliary tract. This characteristic results in exceptionally high concentrations of the active drug in bile and gallbladder tissue, making it a theoretically ideal candidate for the treatment of biliary tract infections such as cholangitis and cholecystitis. Effective management of these infections is predicated on achieving antibiotic concentrations at the site of infection that exceed the minimum inhibitory concentration (MIC) for the causative pathogens, which commonly include Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, as well as Enterococcus species. These notes summarize the key data supporting the use of this compound and provide detailed methodologies for preclinical evaluation.
Data Presentation: Pharmacokinetics of this compound
The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its extensive biliary penetration in both animal models and humans.
Table 1: this compound Concentrations in an Isolated Perfused Rabbit Liver Model
| Parameter | Value |
| Dosage | 10 mg added to circulating blood |
| Mean Peak Biliary Concentration | 741 ± 15 µg/mL (achieved between 30-60 min) |
| Cumulative Biliary Elimination (3h) | 40.4% of the administered dose |
| Hepato-biliary Clearance | 54.5 mL/hr |
| Hepatic Biotransformation | 0.3% |
| Data compiled from a study using an isolated and perfused rabbit liver model, indicating that this compound is primarily eliminated unchanged in the bile. |
Table 2: this compound Concentrations in Human Subjects Following a Single 1g IV Dose
| Subject Group & Sample Type | Peak Concentration (µg/mL or µg/g) | Time to Peak | Percentage of Dose Recovered |
| Healthy Volunteers (Duodenal Fluid) | 339 ± 107 µg/mL | 2 hours | 1.23 ± 0.20% (within 4h) |
| Cholecystectomized Patients (T-tube Bile) | 1161 ± 392 µg/mL | 2 hours | 23.2 ± 3.9% (within 24h) |
| Patients Undergoing Cholecystectomy (1h post-dose) | |||
| Serum | 157 ± 21 µg/mL | 1 hour | N/A |
| Choledochal Bile | 1726 ± 501 µg/mL | 1 hour | N/A |
| Gallbladder Bile | 84 ± 33 µg/mL | 1 hour | N/A |
| Gallbladder Wall | 22.6 ± 4.2 µg/g | 1 hour | N/A |
| These data highlight the remarkably high concentrations of this compound achieved in the human biliary system, significantly exceeding levels found in serum. |
Experimental Protocols
While published studies detailing the treatment of biliary tract infection models with this compound are scarce, its pharmacokinetic profile makes it an excellent candidate for evaluation in such models. The following are detailed protocols for establishing relevant animal models of acute cholangitis, which can be adapted for efficacy studies of this compound.
Protocol 1: Rabbit Model of Ascending Biliary Tract Infection
This model simulates cholangitis resulting from the reflux of intestinal contents into the biliary tract.
Objective: To induce a reproducible biliary tract infection and sepsis in rabbits.
Materials:
-
Male Japanese White rabbits (2.5 kg average weight)
-
Anesthetic agents (e.g., isoflurane, ketamine, medetomidine)
-
Surgical instruments for laparotomy
-
16G catheter
-
3-0 silk ligatures
-
Povidone-iodine solution
-
Post-operative analgesics (e.g., buprenorphine)
-
Syringes for collection of intestinal contents or bacterial culture.
Procedure:
-
Animal Preparation: Fast rabbits for at least 4 hours prior to surgery, with water ad libitum.
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit (e.g., isoflurane for induction, ketamine/medetomidine for maintenance). Shave the ventral neck, abdomen, and groin, and disinfect the surgical area with povidone-iodine.
-
Surgical Procedure:
-
Perform a 6 cm midline abdominal incision to expose the abdominal contents.
-
Identify the common bile duct near the duodenum.
-
Carefully insert a 16G catheter into the proximal common bile duct.
-
Ligate the distal part of the common bile duct with a 3-0 silk ligature to create an obstruction.
-
Inject a small volume of the rabbit's own intestinal contents (or a standardized bacterial suspension, e.g., E. coli) through the catheter into the obstructed bile duct.
-
Remove the catheter and securely ligate the insertion point.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide post-operative analgesia (e.g., buprenorphine 0.03–0.05 mg/kg subcutaneously every 12 hours). Monitor the animals closely for signs of sepsis.
-
Efficacy Study with this compound:
-
Establish treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound intravenously at predetermined time points post-infection.
-
Monitor survival rates over a set period (e.g., 7 days).
-
At selected time points, euthanize subsets of animals to collect bile, liver tissue, and blood for bacterial load quantification (CFU/mL or CFU/g) and analysis of inflammatory markers.
-
Protocol 2: Rat Model of Severe Acute Cholangitis
This model uses lipopolysaccharide (LPS) to induce a severe inflammatory response in the context of biliary obstruction.
Objective: To establish a model of severe, non-bacteremic acute cholangitis in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic agents
-
Surgical instruments
-
Modified catheters for bile duct and jugular vein cannulation
-
Silk ligatures
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
Procedure:
-
Catheterization: Anesthetize the rat and cannulate the external jugular vein for intravenous administration of substances.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the distal end of the common bile duct.
-
Make a small incision in the common bile duct and insert one end of a modified catheter into the duct, directing it towards the liver.
-
Secure the catheter in place.
-
-
Induction of Cholangitis: Inject a solution of LPS in saline through the bile duct catheter and then seal the catheter.
-
Sham Control: For control animals, perform the surgery, expose the common bile duct, but do not ligate or inject LPS.
-
This compound Efficacy Evaluation:
-
Following the induction of cholangitis, administer this compound intravenously via the pre-implanted jugular vein catheter.
-
Collect blood samples at various time points to measure serum levels of liver enzymes (ALT, AST), total bilirubin, and inflammatory cytokines (e.g., TNF-α, IL-6) to assess the therapeutic effect of this compound on liver injury and inflammation.
-
Conduct histological analysis of liver and bile duct tissue at the end of the experiment to evaluate tissue damage and inflammatory cell infiltration.
-
Mandatory Visualizations
Caption: Workflow for Rabbit Biliary Tract Infection Model.
Caption: Pharmacokinetic Rationale for this compound Use.
Conclusion
The extensive excretion of this compound into the biliary tract, resulting in concentrations that are orders of magnitude higher than in the serum, provides a strong rationale for its use in biliary tract infections. The provided experimental protocols for inducing biliary tract infections in animal models offer a robust framework for the preclinical evaluation of this compound's efficacy. Such studies would be invaluable in quantitatively demonstrating the therapeutic benefits suggested by its pharmacokinetic profile, such as bacterial clearance from the bile and liver, reduction in inflammatory responses, and improved survival in severe infections. Future research should focus on bridging the gap between the well-established pharmacokinetic data and in vivo efficacy data in these validated models.
Application of Cefpiramide in Neutropenic Infection Models: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Cefpiramide in neutropenic infection models. The information compiled herein is based on a comprehensive review of preclinical studies and is intended to guide the design and execution of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound, particularly against Pseudomonas aeruginosa infections in an immunocompromised host setting.
Introduction
This compound is a broad-spectrum cephalosporin antibiotic with notable activity against a range of Gram-negative and Gram-positive bacteria.[1] Its efficacy against Pseudomonas aeruginosa, a common and often multidrug-resistant pathogen in neutropenic patients, makes it a subject of significant interest in preclinical research.[2][3] Neutropenic animal models, which mimic the immunocompromised state of patients undergoing chemotherapy, are crucial for evaluating the in vivo potential of antibiotics like this compound.[4][5] These models allow for the assessment of an antibiotic's efficacy independent of a robust host immune response, providing valuable data on its intrinsic bactericidal or bacteriostatic activity.[6]
In Vitro Activity of this compound
This compound has demonstrated significant in vitro activity against Pseudomonas aeruginosa. Its potency is comparable to or slightly greater than other β-lactam antibiotics.[1] The minimal inhibitory concentration (MIC) is a key parameter for assessing the in vitro potency of an antibiotic.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa (Clinical Isolates) | 493 | Not Specified | Comparable to other antipseudomonal agents | Not Specified |
| Pseudomonas aeruginosa (Tobramycin-Sensitive) | Not Specified | Not Specified | Lower than tobramycin-resistant strains | >128 |
| Pseudomonas aeruginosa (Tobramycin-Resistant) | Not Specified | Not Specified | Higher than tobramycin-sensitive strains | >128 |
Note: Specific MIC values for reference strains such as ATCC 27853 or PAO1 were not consistently available in the reviewed literature. Researchers should determine the MIC of this compound for their specific challenge strain prior to in vivo studies.
In Vivo Efficacy in Neutropenic Mouse Models
Studies have demonstrated the therapeutic efficacy of this compound in neutropenic mouse models of P. aeruginosa infection, particularly when used in combination with other antibiotics.
Combination Therapy
The combination of this compound with a fluoroquinolone like ciprofloxacin has shown significant synergistic effects, leading to increased survival rates in neutropenic mice with systemic P. aeruginosa infections.[7]
| Treatment Group | Dosage | Outcome |
| This compound + Ciprofloxacin | 50 mg/kg + 4 mg/kg | Protected 100% of neutropenic mice from fatal bacteremia.[7] |
| Ticarcillin + Tobramycin | 200 mg/kg + 1 mg/kg | Less protective than the this compound + Ciprofloxacin combination.[7] |
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic profile of this compound in the animal model is critical for designing effective dosing regimens and for PK/PD analysis.
| Parameter | Value | Species | Model | Dosage |
| Peak Serum Concentration (Cmax) | 51 mg/L | Mouse | Infected Neutropenic | 50 mg/kg (subcutaneous)[7] |
| Mean Plasma Half-life (t1/2) | 4.44 hours | Human | Healthy Volunteers | 500 or 1000 mg (intravenous)[8] |
Note: Comprehensive pharmacokinetic parameters (e.g., AUC, clearance) for this compound specifically in a neutropenic mouse model are not well-documented in a single coherent study. The provided data is based on available information.
Experimental Protocols
The following are detailed protocols for establishing a neutropenic mouse model of P. aeruginosa infection to evaluate the efficacy of this compound.
Induction of Neutropenia
A common and effective method for inducing neutropenia in mice is through the administration of cyclophosphamide.[4]
Materials:
-
Cyclophosphamide powder
-
Sterile saline for injection
-
Syringes and needles for intraperitoneal (IP) injection
-
Female ICR mice (or other suitable strain)
Protocol:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
On day -4 (four days prior to infection), administer a dose of 150 mg/kg of cyclophosphamide via IP injection.
-
On day -1 (one day prior to infection), administer a second dose of 100 mg/kg of cyclophosphamide via IP injection.[4]
-
This regimen typically induces profound neutropenia (<10 neutrophils/mm³) by day 4, which persists for at least 3 days.[4]
-
It is recommended to perform leukocyte counts on a subset of animals to confirm the neutropenic state before proceeding with the infection.
Pseudomonas aeruginosa Thigh Infection Model
The neutropenic thigh infection model is a standardized and reproducible method for evaluating the efficacy of antimicrobial agents.[6]
Materials:
-
Pseudomonas aeruginosa strain (e.g., a clinical isolate or a reference strain like ATCC 27853).
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
Sterile saline.
-
Spectrophotometer.
-
Syringes and needles for intramuscular (IM) injection.
Protocol:
-
Culture the P. aeruginosa strain overnight in TSB at 37°C.
-
On the day of infection (Day 0), dilute the overnight culture in fresh, pre-warmed TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash twice with sterile saline.
-
Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 106 - 107 CFU/mL) using a spectrophotometer and a previously established standard curve.
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.
This compound Administration and Efficacy Assessment
Materials:
-
This compound powder for injection.
-
Sterile vehicle for reconstitution (e.g., sterile water or saline).
-
Syringes and needles for administration (e.g., subcutaneous or intravenous).
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle at the desired concentration.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound at various dose levels to different groups of mice. A control group receiving only the vehicle should be included.
-
Administer the drug via the desired route (e.g., subcutaneous injection).
-
Monitor the mice for a predetermined period (e.g., 7 days) for survival analysis.
-
For bacterial burden assessment, euthanize subsets of mice at specific time points (e.g., 24 hours post-treatment).
-
Aseptically remove the infected thighs, homogenize the tissue in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Calculate the reduction in bacterial load compared to the vehicle-treated control group.
Visualizations
Experimental Workflow for this compound Efficacy Testing in a Neutropenic Mouse Model
Caption: Experimental timeline for evaluating this compound efficacy.
Logical Relationship of Key Experimental Components
Caption: Key components of the this compound neutropenic infection model.
References
- 1. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virulence of Pseudomonas aeruginosa in a Murine Model of Gastrointestinal Colonization and Dissemination in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Pseudomonas aeruginosa Quorum Sensing Inhibitors from the Endophyte Lasiodiplodia venezuelensis and Evaluation of Their Antivirulence Effects by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of this compound-ciprofloxacin combination in experimental Pseudomonas infections in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound (SM-1652) in humans - PMC [pmc.ncbi.nlm.nih.gov]
Cefpiramide stock solution preparation and storage for laboratory use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] In a laboratory setting, the accurate preparation and proper storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of results. These notes provide detailed protocols for the preparation and storage of this compound solutions for research use.
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and stability of this compound are summarized below. It is important to note that this compound free acid has low water solubility, while its sodium salt form is more water-soluble.[3][4] For laboratory use, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[2]
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (163.22 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Water | 6.68e-02 g/L (0.0668 mg/mL) | Refers to this compound free acid.[3] The sodium salt is more soluble. |
| Ethanol | Insoluble | --- |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Refer to manufacturer's expiry date | Store sealed, protected from light and moisture.[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Considered the optimal temperature for long-term storage. |
Note: As a β-lactam antibiotic, this compound in solution is susceptible to degradation via hydrolysis.[5] It is sensitive to high temperatures, light exposure, and basic conditions.[5] Therefore, freshly prepared solutions are always recommended for sensitive applications.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 100 mg/mL (163.22 mM) this compound stock solution in DMSO.
3.1 Materials and Equipment
-
This compound powder (free acid, MW: 612.64 g/mol )
-
Analytical balance and weigh paper/boat
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
(Optional) 0.22 µm syringe filter for sterilization
3.2 Step-by-Step Procedure
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a sterile weigh boat. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed powder into a sterile tube appropriately sized for the final volume. Add the corresponding volume of anhydrous DMSO. For 100 mg of powder, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or brief sonication may be used to aid dissolution if necessary, but overheating should be avoided.
-
Sterilization (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it should be filter-sterilized.[8] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube. Note: Solutions in DMSO do not typically require filter sterilization if prepared aseptically from sterile components.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Immediately transfer the aliquots to the recommended storage temperature (-20°C for short-term or -80°C for long-term storage).
Table 3: Example Dilutions for a 100 mg/mL Stock Solution
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
|---|---|---|
| 100 mg/mL | 100 mg | 1 mL |
| 50 mg/mL | 50 mg | 1 mL |
| 10 mg/mL | 10 mg | 1 mL |
Visualization of Workflow
The following diagram illustrates the standard workflow for preparing and storing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Sodium | C25H23N8NaO7S2 | CID 23663969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Antibiotic Stocks [protocols.io]
Troubleshooting & Optimization
Cefpiramide Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cefpiramide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: this compound is most stable in the pH range of 4 to 7.[1][2] Its stability decreases significantly in strongly acidic conditions (below pH 3) and it degrades rapidly at a pH of 9 and higher.[1][3] The degradation in aqueous solutions follows pseudo-first-order kinetics.[4]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation. The specific degradation products formed depend on the pH of the solution and exposure to light.
-
Neutral to Alkaline Conditions: In neutral to alkaline solutions, degradation products include epi-cefpirome and delta-2-cefpirome.[2]
-
Strongly Acidic Conditions & Photodegradation: In strongly acidic solutions or upon exposure to artificial sunlight, different degradation products are formed, including anti-cefpirome.[2]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. For kinetic studies, degradation is often initiated by dissolving this compound in a solution equilibrated to a desired temperature, such as 298 K for acidic and basic solutions, and 373 K for water.[3]
Q4: What are the common degradation products of this compound I should be aware of?
A4: Key degradation products of this compound identified under various conditions include:
-
epi-cefpirome[2]
-
delta-2-cefpirome[2]
-
anti-cefpirome (formed in strongly acidic conditions or under UV light)[2]
-
2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde[2]
-
6,7-dihydro-5H-1-pyrindine[2]
Troubleshooting Guide
Problem: My this compound solution is showing rapid degradation even within the recommended pH range of 4-7.
-
Possible Cause 1: Temperature. Are you storing the solution at an elevated temperature?
-
Solution: Store this compound solutions at controlled room temperature or refrigerated, as higher temperatures accelerate degradation.[3]
-
-
Possible Cause 2: Light Exposure. Is your solution exposed to direct sunlight or strong artificial light?
-
Possible Cause 3: Buffer Effects. While general acid-base hydrolysis is not observed, the components of some buffers may influence stability.[4]
-
Solution: Studies have shown that acetate, borate, and phosphate buffers do not catalyze the degradation of Cefpirome sulfate.[1] However, it is good practice to evaluate the compatibility of your specific buffer system.
-
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause: Degradation. The unexpected peaks are likely degradation products.
-
Solution: Refer to the list of known degradation products in the FAQ section. Analyze your degradation conditions (pH, temperature, light exposure) to tentatively identify the impurities. Further characterization using techniques like LC-MS/MS may be necessary for definitive identification.
-
Quantitative Data Summary
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Observation | Reference |
| pH | ||
| 4-7 | Stable | [1][2] |
| < 3 | Slightly unstable | [1] |
| > 9 | Rapid degradation | [1] |
| Forced Degradation | ||
| Basic Hydrolysis (0.1 mol/L NaOH) | Significant degradation observed. | [3] |
| Acidic Hydrolysis (1 mol/L HCl) | Degradation observed. | [3] |
| Oxidation (3% H2O2) | Degradation observed. | [3] |
| Photodegradation (1.2 million lux h) | Approximately 26% degradation. | [3] |
| Thermal Degradation (in water at 373 K) | Degradation observed. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze this compound and its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).
-
This compound sulfate reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate.
-
High-purity water.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 270 nm.[3]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound sulfate reference standard in the mobile phase to a known concentration.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a suitable concentration within the linear range of the assay.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 1 mol/L hydrochloric acid at 298 K.[3]
-
Base Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 mol/L sodium hydroxide at 298 K.[3]
-
Oxidative Degradation: Dissolve 5.0 mg of this compound in 25.0 mL of 3% hydrogen peroxide at 298 K.[3]
-
Thermal Degradation: Dissolve 5.0 mg of this compound in 25.0 mL of water and heat at 373 K.[3]
-
Photodegradation: Expose a solution of this compound to a light source (e.g., Suntest CPS+ with a Solar ID65 filter) and monitor for degradation.[3]
At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
Visualizations
Caption: this compound degradation pathways.
References
Troubleshooting Cefpiramide instability in different pH conditions
Welcome to the technical support center for Cefpiramide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation shortly after preparation. What is the optimal pH range for maximum stability?
A1: this compound exhibits its greatest stability in the pH range of 4 to 7.[1][2] Solutions prepared outside of this range, particularly in alkaline conditions (pH > 7), are prone to rapid degradation. For optimal stability, it is recommended to prepare and store this compound solutions within a pH 4-6 window.[2]
Q2: I have observed a change in the color of my this compound solution, especially at a higher pH. What could be the cause?
A2: The degradation of cephalosporins, including this compound, in aqueous solutions can often lead to the formation of chromophoric (color-producing) degradation products. This is particularly common in alkaline conditions where hydrolysis of the β-lactam ring is accelerated. The appearance of a yellow or brownish hue is a visual indicator of significant degradation.
Q3: What are the primary degradation pathways for this compound at different pH values?
A3: this compound degradation is primarily driven by hydrolysis of the β-lactam ring, a characteristic instability of β-lactam antibiotics.[3][4] The specific degradation pathways and resulting products are highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, degradation can involve the formation of products such as anti-cefpirome and other related substances.[1] The hydrolysis of the β-lactam bond is catalyzed by hydrogen ions.[2]
-
Neutral to Alkaline Conditions (pH 7 and above): In neutral to alkaline environments, the degradation is often initiated by the intramolecular-nucleophilic attack of the side-chain on the β-lactam carbonyl.[4] This leads to the formation of various degradation products, including epi-cefpirome and delta-2-cefpirome.[1] The degradation rate increases significantly at pH 9 and higher.[2]
Q4: I need to conduct a stability study for a this compound formulation. What are the key parameters to monitor?
A4: A comprehensive stability study for this compound should involve monitoring several key parameters over time and under different environmental conditions (e.g., pH, temperature, light). The primary indicators of stability are:
-
Assay of this compound: To determine the remaining concentration of the active drug.
-
Appearance of Degradation Products: To identify and quantify the impurities forming over time.
-
Physical Appearance: Noting any changes in color or clarity of the solution.
-
pH: Monitoring for any drift in the pH of the solution.
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying this compound from its degradation products.[5][6][7]
Q5: My experimental results show faster than expected degradation. What factors other than pH could be influencing the stability of my this compound solution?
A5: Besides pH, several other factors can accelerate the degradation of this compound:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[3][8] Degradation kinetics are often studied at elevated temperatures to predict shelf-life under normal storage conditions.
-
Buffers: Certain buffer species can catalyze the degradation of cephalosporins.[9] It is crucial to select a buffer system that does not accelerate the degradation of this compound. Phosphate and acetate buffers are commonly used.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][6] Solutions should be protected from light during storage and handling.
-
Oxidizing Agents: this compound can be susceptible to oxidative degradation.[6] Contact with oxidizing agents should be avoided.
Data on this compound Stability
The following tables summarize the stability of this compound under different pH conditions.
Table 1: pH-Dependent Stability of Cefpirome Sulfate
| pH Range | Stability Assessment |
| 0.44 - 3 | Slightly unstable |
| 4 - 7 | Stable |
| > 7 | Increasingly unstable |
| > 9 | Rapid degradation |
Data is based on studies of Cefpirome sulfate, a close structural analog of this compound.[2]
Table 2: Summary of Forced Degradation Studies on Cefpirome Sulfate
| Stress Condition | Observations |
| Acid Hydrolysis (1 M HCl) | Significant degradation observed. |
| Base Hydrolysis (0.1 M NaOH) | Very rapid and extensive degradation. |
| Neutral Hydrolysis (Water at elevated temp.) | Degradation occurs, though slower than in acidic or basic conditions. |
| Oxidation (3% H2O2) | Susceptible to oxidative degradation. |
| Photolysis (1.2 million lux h) | Approximately 26% degradation observed. |
| Thermal Degradation (Solid State) | Degradation is faster at higher relative humidity. |
Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Testing
-
Materials: this compound standard, high-purity water, appropriate buffer salts (e.g., sodium phosphate, sodium acetate), acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide).
-
Buffer Preparation: Prepare the desired buffer solution at the target pH. For example, to prepare a phosphate buffer at pH 7, mix appropriate volumes of monobasic and dibasic sodium phosphate solutions.
-
This compound Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a small volume of the prepared buffer.
-
Working Solution: Dilute the stock solution with the buffer to the final desired concentration for the stability study.
-
pH Verification: Measure and record the final pH of the this compound solution. Adjust if necessary with dilute acid or base.
-
Storage: Store the prepared solutions under the desired experimental conditions (e.g., specific temperature, protected from light).
Protocol 2: HPLC Method for this compound Stability Analysis
This is a general HPLC method; specific parameters may need to be optimized for your instrumentation and specific degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of acetonitrile and an ammonium acetate or phosphate buffer.[2][10] For example, acetonitrile and 12 mM ammonium acetate (10:90, v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: 270 nm is a suitable wavelength for detecting this compound and its degradation products.[2][6][7]
-
Temperature: The column is often maintained at a constant temperature, for example, 30°C.[2][6]
-
Injection Volume: Typically 10-20 µL.
-
Analysis: Inject samples of the this compound solutions at specified time points. Monitor the decrease in the peak area of the this compound peak and the appearance and increase of any new peaks corresponding to degradation products.
Visualizations
Caption: this compound Degradation Pathways
Caption: this compound Stability Testing Workflow
Caption: Troubleshooting this compound Instability
References
- 1. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. omicsonline.org [omicsonline.org]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of temperature and light exposure on Cefpiramide integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and light exposure on Cefpiramide integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the stability of this compound?
A1: this compound is sensitive to several environmental factors, particularly high temperature, light exposure, basic conditions (high pH), and oxidation.[1] It is susceptible to hydrolysis in solution across a wide pH range, with degradation being more pronounced in basic environments.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at a controlled temperature, with recommendations often suggesting storage below 20°C.[1] It is also crucial to protect it from light.[1]
Q3: Is there a difference in stability between the different solid-state forms of this compound?
A3: Yes, the solid-state form of this compound significantly impacts its stability. The crystalline form of this compound is considerably more stable than its amorphous form when subjected to accelerated and stress stability studies.[1]
Q4: What are the major degradation products of this compound observed under stress conditions?
A4: Under medium temperature conditions, major impurities observed are MTT (likely 1-methyl-1H-tetrazole-5-thiol) and another impurity with a relative retention time (RRT) of 0.91 in HPLC analysis.[1] Other degradation products have also been observed at different RRTs such as 0.54 and 1.37.[1]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method can separate the intact drug from its degradation products, allowing for accurate quantification of its remaining potency.
Troubleshooting Guide
Problem 1: I am observing rapid degradation of my this compound solution even at room temperature.
-
Possible Cause 1: pH of the solution. this compound is highly susceptible to hydrolysis, especially under basic conditions.[1]
-
Solution: Check the pH of your solvent or buffer. Ensure it is within a stable range for this compound, avoiding basic pH.
-
-
Possible Cause 2: Exposure to light. this compound is known to be light-sensitive.[1]
-
Solution: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
-
-
Possible Cause 3: Oxidizing agents. The presence of oxidizing agents can lead to degradation.[1]
-
Solution: Ensure your solvents and reagents are free from peroxides or other oxidizing impurities.
-
Problem 2: My quantitative analysis shows inconsistent this compound concentrations between replicate samples.
-
Possible Cause 1: Non-homogenous sample. If you are analyzing a suspension or a solid sample, it may not be uniformly mixed.
-
Solution: Ensure thorough mixing of your samples before taking an aliquot for analysis. For solid samples, a validated dissolution method is crucial.
-
-
Possible Cause 2: Inadequate analytical method. The HPLC method may not be robust or properly validated for this compound.
-
Solution: Verify the specificity and precision of your analytical method. A fully validated stability-indicating method is essential for accurate results.
-
-
Possible Cause 3: Differential exposure to stress conditions. Replicates might be experiencing slightly different temperatures or light exposure.
-
Solution: Use a calibrated and controlled environment (e.g., stability chamber) for your experiments to ensure all samples are subjected to the same conditions.
-
Problem 3: I am seeing new, unidentified peaks in my HPLC chromatogram after stressing my this compound sample.
-
Possible Cause: Formation of degradation products. These new peaks are likely impurities formed from the degradation of this compound.
-
Solution: This is an expected outcome of forced degradation studies. The goal is to separate these peaks from the main this compound peak to have a "stability-indicating" method. Further investigation using techniques like mass spectrometry (MS) can help in identifying the structure of these new compounds.
-
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Duration | Remaining this compound (%) |
| 1 M NaOH | 30 min | 0% (Complete degradation) |
| 30% H₂O₂ | 30 min | ~10% |
| Heating at 95°C | 10 min | ~35% |
| UV light (250-500 W/m²) | 2 hours | Not specified, but degradation occurs |
Data sourced from a study on the thermostability of this compound.[1]
Table 2: Stability of Crystalline vs. Amorphous this compound Solid Forms
| Storage Condition | Duration | Crystalline Form Degradation (%) | Amorphous Form Degradation (%) |
| 40°C / 75% RH | 60 days | ≤ 2.3% | > 8.6% |
| 60°C / 75% RH | 60 days | ≤ 2.3% | > 23.7% |
Data sourced from a study on the thermostability of this compound.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a representative method for the quantitative analysis of this compound and its degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
-
Column:
-
A reversed-phase C18 column is commonly used for cephalosporin analysis.
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
-
Flow Rate:
-
Typically 1.0 mL/min.
-
-
Detection Wavelength:
-
Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., 270 nm).
-
-
Column Temperature:
-
Maintain a constant column temperature, for instance, 30°C, to ensure reproducible results.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
For stressed samples, the solution is subjected to the degradation condition and then diluted to the working concentration.
-
-
Analysis:
-
Inject a fixed volume of the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas for this compound and its degradation products.
-
The percentage of remaining this compound can be calculated by comparing the peak area in the stressed sample to that of an unstressed standard solution.
-
Protocol 2: Forced Degradation Study (Thermal Stress)
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a suitable vial. For solid-state studies, use the powder directly. For solution studies, dissolve the sample in a specific solvent.
-
-
Stress Condition:
-
Place the vials in a calibrated oven at a high temperature (e.g., 60°C, 80°C, or 95°C).[1]
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, cool the sample to room temperature.
-
Prepare the sample for HPLC analysis as described in Protocol 1.
-
Analyze the sample to determine the percentage of remaining this compound.
-
Protocol 3: Forced Degradation Study (Photostability)
-
Sample Preparation:
-
Prepare this compound samples (solid or in solution) in chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the samples and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides a standardized illumination, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using the stability-indicating HPLC method (Protocol 1).
-
The difference in degradation between the exposed and dark control samples indicates the degradation due to light.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Improving the Therapeutic Efficacy of Cefpiramide in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Cefpiramide in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation cephalosporin antibiotic.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This disruption of the cell wall structure leads to bacterial cell lysis and death.[4]
Q2: What is the spectrum of activity for this compound?
A2: this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It is particularly noted for its activity against Pseudomonas aeruginosa.[3][6] It is also effective against methicillin-susceptible staphylococci, non-enterococcal streptococci, Neisseria gonorrhoeae, N. meningitidis, and beta-lactamase-negative Haemophilus influenzae.[7] However, its activity against anaerobic bacteria, particularly the Bacteroides fragilis group, is limited.
Q3: How should this compound be prepared for in vivo experiments?
A3: For in vivo studies, this compound sodium salt is typically used.[1] It should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% sodium chloride) or sterile water for injection. The solution should be prepared fresh on the day of use if possible. If storage is necessary, it should be refrigerated and protected from light to minimize degradation. This compound in aqueous solution is most stable in the pH range of 4-7.[8][9]
Q4: What are the common routes of administration for this compound in animal models?
A4: The most common routes of administration for this compound in animal models are intravenous (IV), intramuscular (IM), and subcutaneous (SC).[10] The choice of route depends on the specific experimental design, the animal model being used, and the desired pharmacokinetic profile.
Q5: Are there any known toxicities of this compound in animal models?
A5: Yes, at higher doses, this compound has been observed to cause adverse effects in animal models. In monkeys, intravenous administration has been associated with gastrointestinal issues like vomiting and diarrhea, and at very high doses (e.g., 1,000 mg/kg), renal effects such as degeneration and regeneration of proximal renal tubular epithelium have been noted.[8] In another study with monkeys, doses of 300 mg/kg and 600 mg/kg led to focal nonsuppurative interstitial nephritis in some animals.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower than expected efficacy in vivo. | 1. Inoculum Effect: The number of bacteria used to infect the animal can affect the MIC and thus the in vivo efficacy of beta-lactams.[12] 2. Pharmacokinetics: The drug may not be reaching or maintaining sufficient concentrations at the site of infection for the required duration (Time > MIC).[13] 3. Drug Stability: this compound solution may have degraded due to improper storage (e.g., exposure to light or inappropriate pH).[8][9] 4. Bacterial Resistance: The bacterial strain may have developed resistance through mechanisms like beta-lactamase production or altered PBPs.[10] | 1. Standardize the inoculum concentration carefully in your infection model. Consider determining the MIC at the expected in vivo bacterial density. 2. Adjust the dosing regimen (dose and frequency) based on pharmacokinetic data for the specific animal model to ensure that the free drug concentration remains above the MIC for an adequate duration.[14] 3. Prepare this compound solutions fresh before each experiment. If storing, keep refrigerated and protected from light. Ensure the pH of the vehicle is within the optimal range for stability (pH 4-7).[8][9] 4. Test the susceptibility of the bacterial strain to this compound before and after the in vivo experiment. Consider combination therapy with a beta-lactamase inhibitor if beta-lactamase production is suspected.[15] |
| Precipitation of this compound in solution. | 1. Low Solubility: this compound has limited solubility in water.[2][16] 2. Incorrect pH: The pH of the solvent may be outside the optimal range for this compound's stability and solubility.[8][9] 3. Low Temperature: Solubility may decrease at lower temperatures. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Gentle warming and vortexing may aid dissolution. 2. Use a buffered solution with a pH between 4 and 7 to prepare the this compound solution.[8][9] 3. Prepare the solution at room temperature before administration. If stored in the refrigerator, allow it to come to room temperature and check for any precipitation before use. |
| Adverse effects observed in animals (e.g., diarrhea, lethargy). | 1. High Dose: The administered dose may be approaching toxic levels for the specific animal model.[8][11] 2. Gastrointestinal Microbiota Disruption: As a broad-spectrum antibiotic, this compound can disrupt the normal gut flora, leading to diarrhea. 3. Vehicle Effects: The vehicle used to dissolve the drug may be causing irritation. | 1. Review the literature for established tolerated doses in your animal model. If possible, reduce the dose while ensuring it remains therapeutically effective.[8][11] 2. Monitor the animals closely. Provide supportive care as needed (e.g., hydration). The gastrointestinal signs are often transient.[11] 3. Ensure the vehicle is sterile, isotonic, and at a physiological pH. |
Data Presentation
Table 1: In Vitro Activity of this compound (MIC µg/mL)
| Organism | MIC50 | MIC90 | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | 1.56 | - | [2] |
| Streptococcus pyogenes | 0.05 | - | [2] |
| Streptococcus pneumoniae | - | - | [9] |
| Haemophilus influenzae | 0.39 | - | [2] |
| Escherichia coli | 6.25 | - | [2] |
| Klebsiella pneumoniae | 0.78 | - | [2] |
| Pseudomonas aeruginosa | 25 | - | [2] |
| Acinetobacter spp. | More active than cefoperazone | - | [7] |
| Streptococcus faecalis | 8.0 | - | [7] |
| Bacteroides fragilis group (at 32 µg/mL) | 37% inhibited | - |
Note: MIC values can vary depending on the testing methodology and the specific isolates.
Table 2: Comparative Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | T½ (hours) | Reference |
| Mouse (infected, neutropenic) | 50 | SC | 51 | - | [10] |
| Rabbit | - | - | - | Longer than cefoperazone & cefazolin | [3] |
| Dog | - | - | - | Longer than cefoperazone & cefazolin | [3] |
| Rhesus Monkey | - | - | - | Longer than cefoperazone & cefazolin | [3] |
| Human (healthy volunteer) | 500 mg (total dose) | IV | 152 | 4.44 | [14] |
Experimental Protocols
Protocol 1: Pseudomonas aeruginosa Infection Model in Neutropenic Mice
This protocol is based on the methodology for testing the efficacy of this compound in a neutropenic mouse model of Pseudomonas aeruginosa infection.
1. Induction of Neutropenia:
-
Administer cyclophosphamide to mice at a dose of 150-200 mg/kg via intraperitoneal (IP) injection.
-
Neutropenia typically develops within 3-4 days. Confirm neutropenia by performing a white blood cell count from a tail vein blood sample.
2. Bacterial Challenge:
-
Culture Pseudomonas aeruginosa to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infect the neutropenic mice with a specific inoculum of P. aeruginosa (e.g., 0.1 mL of the bacterial suspension) via a suitable route (e.g., intraperitoneal or intravenous).
3. This compound Administration:
-
Prepare a fresh solution of this compound sodium in sterile saline.
-
Begin treatment at a defined time point post-infection (e.g., 2 hours).
-
Administer this compound at the desired dose (e.g., 50 mg/kg) via subcutaneous (SC) injection.[10]
-
Continue treatment at regular intervals (e.g., every 12 hours) for a specified duration.
4. Efficacy Assessment:
-
Survival: Monitor the mice for a set period (e.g., 7 days) and record survival rates.
-
Bacterial Load: At specific time points, euthanize a subset of mice, aseptically harvest relevant organs (e.g., spleen, liver, lungs), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) counts on appropriate agar plates.
Protocol 2: General Preparation of this compound for Injection
1. Materials:
-
This compound sodium powder (sterile).
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride for Injection, USP or Sterile Water for Injection, USP).
-
Sterile vials and syringes.
-
0.22 µm sterile filter.
2. Procedure:
-
In a sterile environment (e.g., a laminar flow hood), calculate the required amount of this compound sodium powder to achieve the desired final concentration.
-
Aseptically add the calculated amount of sterile vehicle to the vial containing the this compound powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
For intravenous administration, it is highly recommended to filter the final solution through a 0.22 µm sterile filter to ensure sterility and remove any potential particulates.
-
Visually inspect the solution for any particulate matter or discoloration before administration.
-
Use the solution immediately after preparation. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24 hours (stability should be validated for your specific conditions).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. This compound Sodium | C25H23N8NaO7S2 | CID 23663969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Correlation of pharmacodynamic parameters of five beta-lactam antibiotics with therapeutic efficacies in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Does Beta-lactam Pharmacokinetic Variability in Critically Ill Patients Justify Therapeutic Drug Monitoring? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diagnosticsfirst.com [diagnosticsfirst.com]
- 16. researchgate.net [researchgate.net]
Minimizing Cefpiramide degradation during in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cefpiramide during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in in vitro settings?
A1: this compound, a β-lactam antibiotic, is susceptible to degradation from several factors. The most common include:
-
Hydrolysis: The β-lactam ring is prone to cleavage by water. This process is significantly accelerated by basic (high pH) conditions.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[1][3] Crystalline this compound has demonstrated greater thermal stability than its amorphous form.[1][4]
-
pH: this compound is most stable in a slightly acidic to neutral pH range.[1][5] It degrades rapidly in alkaline (basic) solutions.[1][2]
-
Light Exposure: Like many pharmaceuticals, this compound can be sensitive to light, leading to photodegradation.[1] It is advisable to protect this compound solutions from light.[1]
-
Oxidation: this compound can be degraded by oxidizing agents.[1]
-
Enzymatic Degradation: If working with bacterial cultures, the presence of β-lactamase enzymes will lead to the rapid hydrolysis and inactivation of this compound.[6][7][8]
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
Q3: How should I prepare and store this compound stock solutions?
A3: To maximize the stability of your this compound stock solutions, follow these guidelines:
-
Use High-Quality Reagents: Start with high-purity, crystalline this compound and sterile, high-purity water (e.g., water for injection or HPLC-grade water).
-
Buffer the Solution: Prepare your stock solution in a buffer system that maintains a pH between 4 and 6.[9]
-
Low Temperature Storage: Store stock solutions at low temperatures. For short-term storage (up to 24 hours), refrigeration (2-8°C) is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Prepare Freshly: Whenever possible, prepare this compound solutions fresh on the day of the experiment to ensure potency.
Q4: Can the presence of other substances in my culture medium affect this compound's stability?
A4: Yes, components in your experimental medium can influence this compound's stability. For instance, the overall pH of the medium will have a significant impact. Additionally, some components may have catalytic effects on degradation. It is crucial to consider the final pH of your complete experimental medium after all additions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Degradation due to high pH. | Measure the pH of your experimental medium. Adjust to a pH between 6.0 and 7.4 if biologically compatible with your system. For cell-free experiments, a pH of 4-6 is optimal.[9] |
| Temperature-induced degradation. | Prepare this compound solutions fresh and keep them on ice until use. For long incubations, consider the stability of this compound at the experimental temperature and sample at multiple time points if necessary. | |
| Photodegradation. | Protect your experimental setup from light by using amber plates/tubes or covering them with foil. | |
| Hydrolysis in aqueous solution. | Prepare stock solutions in an appropriate buffer and store them frozen in single-use aliquots. Avoid repeated freeze-thaw cycles. | |
| Bacterial resistance/β-lactamase production. | If working with bacteria, confirm that the strain is susceptible to this compound and does not produce β-lactamases that can inactivate the antibiotic.[6][8] | |
| Inconsistent results between experiments. | Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing and storing this compound solutions. Ensure all users follow the same procedure. |
| Using this compound from different sources or of varying purity. | Use this compound from a reputable supplier and note the lot number. Whenever possible, use the crystalline form, which is more stable.[1][4] | |
| Variable experimental conditions. | Ensure that pH, temperature, and light exposure are consistent across all experiments. |
Data Summary
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Conditions |
| pH | Rapid degradation in basic conditions.[1] | pH 4-7[5][9] |
| Temperature | Degradation accelerates with increasing temperature.[1] | Store solutions at 2-8°C for short-term and frozen (-20°C or lower) for long-term. |
| Light | Susceptible to photodegradation.[1] | Protect from light using amber containers or foil. |
| Form | Amorphous form is less stable than crystalline.[1][4] | Use crystalline this compound when possible. |
| Oxidation | Sensitive to oxidative conditions.[1] | Avoid strong oxidizing agents in the experimental setup. |
| β-lactamases | Rapidly hydrolyzed by these enzymes.[6][8] | Use in β-lactamase-free systems or with susceptible bacterial strains. |
Table 2: Stability of Crystalline vs. Amorphous this compound under Accelerated Conditions
| Solid State | Condition | Storage Duration (days) | Assay (% Decrease) |
| Amorphous | 40°C / 75% RH | 60 | > 8.6% |
| Crystalline | 40°C / 75% RH | 60 | < 2.3% |
| Amorphous | 60°C / 75% RH | 60 | > 23.7% |
| Crystalline | 60°C / 75% RH | 60 | < 2.3% |
| Data summarized from Wang et al. (2012)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
Crystalline this compound powder
-
Sterile 50 mM sodium phosphate buffer (pH 6.0)
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Equilibrate the sodium phosphate buffer to room temperature.
-
Accurately weigh the desired amount of crystalline this compound in a sterile container.
-
Add the sodium phosphate buffer (pH 6.0) to achieve the target concentration (e.g., 10 mg/mL).
-
Mix gently by inversion or vortexing at low speed until the this compound is completely dissolved.
-
Verify that the final pH of the solution is within the desired range (e.g., 6.0 ± 0.2).
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Label the tubes with the name, concentration, date, and storage conditions.
-
For long-term storage, immediately place the aliquots at -20°C or -80°C. For short-term storage (up to 24 hours), store at 2-8°C.
-
Protocol 2: this compound Stability Testing by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Experimental Setup:
-
Prepare this compound solutions in the desired test media (e.g., different pH buffers, cell culture media).
-
Divide the solutions into separate containers for each time point and condition to be tested (e.g., different temperatures, light vs. dark).
-
A "time zero" sample should be taken immediately after preparation.
-
-
Incubation:
-
Incubate the samples under the defined conditions for the duration of the experiment.
-
At each scheduled time point, remove a sample and immediately freeze it at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples immediately before analysis.
-
Use a validated reverse-phase HPLC method to separate this compound from its degradation products. A C18 column is typically used for cephalosporins.
-
The mobile phase composition will need to be optimized but often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Major pathways leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. [PDF] Thermostability Comparison of Two Solid States of this compound | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro activity and beta-lactamase stability of this compound compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cefpiramide's Efficacy Against Multi-Drug Resistant Pseudomonas aeruginosa: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefpiramide's performance against multi-drug resistant (MDR) Pseudomonas aeruginosa, contextualized with other anti-pseudomonal agents. The data presented is based on available experimental evidence, highlighting both historical findings and the current landscape of antibiotic resistance.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, earning it a place on the WHO's critical priority pathogen list.[1] this compound, a third-generation cephalosporin, has demonstrated activity against P. aeruginosa by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] However, the emergence of multi-drug resistance, largely driven by mechanisms such as the hyperproduction of AmpC β-lactamase, efflux pumps, and porin mutations, has challenged the efficacy of many β-lactam antibiotics, including older cephalosporins.[3][4][5] This guide synthesizes in vitro and in vivo data to evaluate this compound's standing in the treatment of MDR P. aeruginosa infections, particularly in comparison to more contemporary therapeutic options.
In Vitro Efficacy: this compound vs. Other Anti-pseudomonal Agents
The in vitro activity of antibiotics against P. aeruginosa is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[6] The following tables summarize available MIC data for this compound and comparator antibiotics against P. aeruginosa. It is important to note that much of the specific data for this compound against MDR strains is from older studies, and direct contemporary comparisons are limited.
Table 1: Comparative In Vitro Activity of this compound and Other β-Lactams against Pseudomonas aeruginosa
| Antibiotic | Class | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source (Year) |
| This compound | 3rd Gen. Cephalosporin | 8 | 32 | (1986)[7] |
| Piperacillin | Penicillin | 8 | 64 | (1986)[7] |
| Ceftazidime | 3rd Gen. Cephalosporin | 2 | 8 | (1986)[7] |
| Cefepime | 4th Gen. Cephalosporin | 4 | 16 | (2018)[8] |
| Meropenem | Carbapenem | 1 | 8 | (2018)[8] |
| Ceftolozane-tazobactam | 5th Gen. Cephalosporin/β-lactamase inhibitor | 0.5 | 2 | (2023)[9] |
| Ceftazidime-avibactam | 3rd Gen. Cephalosporin/β-lactamase inhibitor | 2 | 8 | (2023)[9] |
Note: Data is compiled from different studies and time periods, reflecting the evolution of resistance patterns. Direct comparison should be made with caution.
A study from 1985 evaluating β-lactams against P. aeruginosa from cystic fibrosis patients found that none of the tested drugs, including this compound, inhibited 90% of the strains at concentrations below 128 mg/L, indicating the challenge of treating these infections even then.[10] More recent data highlights the superior in vitro potency of newer agents like ceftolozane-tazobactam against contemporary MDR isolates.[9]
In Vivo Efficacy: Preclinical Models
Animal models are crucial for evaluating the therapeutic potential of antibiotics in a physiological context. Common models for P. aeruginosa infections include pneumonia, burn wound, and sepsis models.[11]
An earlier study in a neutropenic mouse model demonstrated that the combination of this compound and ciprofloxacin was significantly more effective than either drug alone against pseudomonal infections.[12] Another study in a mouse burn infection model found this compound to be as potent as cefsulodin in protecting infected mice from fatal bacteremia and in eradicating the bacteria from the infection site.[11]
Contemporary in vivo studies on MDR P. aeruginosa are largely focused on newer antibiotics. For instance, novel β-lactam/β-lactamase inhibitor combinations are often preferred for serious MDR P. aeruginosa infections.[12]
Mechanisms of Resistance: The AmpC Signaling Pathway
A primary mechanism of β-lactam resistance in P. aeruginosa is the hyperproduction of the chromosomal AmpC β-lactamase.[2][3] The expression of the ampC gene is tightly regulated by the AmpR transcriptional regulator, which is influenced by the cellular pool of peptidoglycan fragments.[2][13]
Under normal conditions, AmpR represses ampC transcription. However, exposure to β-lactam antibiotics disrupts cell wall synthesis, leading to an accumulation of specific peptidoglycan precursors (muropeptides) in the cytoplasm. These muropeptides act as signaling molecules that bind to AmpR, converting it into an activator of ampC transcription.[2] Mutations in genes involved in peptidoglycan recycling, such as ampD, can also lead to the accumulation of these activator molecules and constitutive hyperproduction of AmpC.[14]
Caption: Regulation of AmpC β-lactamase expression in P. aeruginosa.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., P. aeruginosa) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The bacterial inoculum is added to each concentration of the antibiotic and incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Synergy Testing
Synergy testing, often performed using the checkerboard method, evaluates the combined effect of two antibiotics.
-
Preparation: Two antibiotics are serially diluted in a microtiter plate, with one antibiotic diluted along the x-axis and the other along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), indifference (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
In Vivo Murine Infection Models
Murine models of pneumonia, sepsis, or burn wound infection are commonly used to assess the in vivo efficacy of anti-pseudomonal agents.
-
Infection: Mice are infected with a lethal or sublethal dose of a pathogenic P. aeruginosa strain via an appropriate route (e.g., intranasal for pneumonia, intraperitoneal for sepsis).
-
Treatment: At a specified time post-infection, mice are treated with the test antibiotic(s) at various doses and schedules.
-
Outcome Measures: Efficacy is evaluated based on survival rates, reduction in bacterial burden in target organs (e.g., lungs, spleen), or improvement in clinical signs of infection.
Conclusion
The available data indicates that this compound historically demonstrated in vitro and in vivo activity against P. aeruginosa. However, the landscape of antibiotic resistance has evolved significantly. The rise of MDR strains, particularly those with robust resistance mechanisms like AmpC hyperproduction, has necessitated the development of newer, more stable β-lactams and β-lactamase inhibitor combinations.[9][12]
While this compound may still have a role in treating infections caused by susceptible isolates, its efficacy against contemporary MDR P. aeruginosa is likely limited compared to newer agents such as ceftolozane-tazobactam and ceftazidime-avibactam. For researchers and drug development professionals, understanding the historical context of antibiotics like this compound and the intricate resistance mechanisms of P. aeruginosa is crucial for the rational design and development of next-generation therapeutics to combat this critical pathogen. Future research could explore the potential of this compound in combination with novel β-lactamase inhibitors to revitalize its activity against resistant strains.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 6. Pseudomonas aeruginosa Infections Guidelines: Guidance on the treatment of antimicrobial-resistant gram-negative infections by IDSA [emedicine.medscape.com]
- 7. Treatment Strategies and Recommendations for Pseudomonas aeruginosa Infections | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 8. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound (HR-810) and four anti-pseudomonal beta-lactam agents against pseudomonas isolates from children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes | PLOS One [journals.plos.org]
- 14. Stepwise Upregulation of the Pseudomonas aeruginosa Chromosomal Cephalosporinase Conferring High-Level β-Lactam Resistance Involves Three AmpD Homologues - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Cefpiramide and apalcillin against clinical isolates
A detailed comparison of the in-vitro efficacy of the third-generation cephalosporin Cefpiramide and the ureidopenicillin Apalcillin against a broad spectrum of clinical bacterial isolates reveals distinct activity profiles, particularly against problematic Gram-negative pathogens. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these two beta-lactam antibiotics.
Executive Summary
Overall, both this compound and Apalcillin demonstrate significant in-vitro activity against a wide range of clinical isolates. Apalcillin, along with ceftazidime, showed high potency against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus.[1] this compound also exhibited comparable activity against P. aeruginosa to other extended-spectrum penicillins.[1][2] However, its activity against members of the Enterobacteriaceae family was generally found to be less potent than other tested third-generation cephalosporins.[1] For anaerobic bacteria, Apalcillin demonstrated broader coverage, inhibiting a higher percentage of total anaerobic isolates compared to this compound at achievable serum concentrations.[3]
Comparative Antibacterial Spectrum
The in-vitro activity of this compound and Apalcillin against key clinical isolates is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | This compound | ≤16.0 | ≤16.0 |
| Apalcillin | ≤8.0 | ≤8.0 | |
| Acinetobacter calcoaceticus subsp. anitratus | Apalcillin | ≤8.0 | ≤8.0 |
| Enterobacteriaceae (various) | This compound | Generally less active than other third-generation cephalosporins | Generally less active than other third-generation cephalosporins |
| Gram-positive organisms | This compound | Activity comparable to cefoperazone | Activity comparable to cefoperazone |
| Apalcillin | Activity similar to piperacillin | Activity similar to piperacillin |
Activity Against Anaerobic Bacteria
A comparative study evaluating the efficacy of this compound and Apalcillin against 324 anaerobic bacterial strains highlighted the superior activity of Apalcillin.[3]
| Antibiotic | Concentration (µg/mL) | Percentage of Anaerobes Inhibited |
| Apalcillin | 128 | 93% |
| This compound | 32 | ~80% (excluding B. fragilis group) |
| This compound | 64 | 68% (of B. fragilis group) |
Apalcillin's activity was comparable to piperacillin, which was the most active agent tested overall.[3] this compound's efficacy was notably lower against the Bacteroides fragilis group, a common cause of anaerobic infections.[3]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
A microbroth dilution method was utilized to determine the MICs of the antibiotics against a large panel of clinical isolates.[2]
-
Bacterial Isolates : Over 1,000 recent clinical bacterial isolates were collected and identified.[1]
-
Inoculum Preparation : Bacterial suspensions were prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).
-
Drug Dilutions : Serial twofold dilutions of this compound, Apalcillin, and other comparative agents were prepared in microtiter plates.
-
Incubation : The microtiter plates were inoculated with the bacterial suspensions and incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).
-
MIC Reading : The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Anaerobic Susceptibility Testing
For anaerobic bacteria, susceptibility testing was performed using an agar dilution method in an anaerobic chamber.
-
Media Preparation : Brucella agar supplemented with hemin and vitamin K1 was used.
-
Drug Incorporation : Serial dilutions of the antibiotics were incorporated into the molten agar before pouring the plates.
-
Inoculation : A standardized inoculum of each anaerobic isolate was spot-inoculated onto the surface of the agar plates.
-
Incubation : Plates were incubated in an anaerobic environment (e.g., anaerobic jars or chambers) at 35-37°C for 48 hours.
-
Endpoint Determination : The MIC was determined as the lowest drug concentration that prevented macroscopic growth.
Experimental Workflow
Caption: Workflow for in vitro comparison of antibiotic susceptibility.
Impact of Beta-Lactamases
The effectiveness of both this compound and Apalcillin was significantly diminished in the presence of several plasmid-mediated beta-lactamases.[1] This was observed in isogenic strains of P. aeruginosa that produce these enzymes compared to a parent strain that does not.[1] This highlights a crucial consideration for their clinical application, as the presence of beta-lactamase-producing strains can lead to treatment failure.
Concluding Remarks
This comparative guide indicates that while both this compound and Apalcillin have valuable in-vitro activity, their efficacy varies against different groups of clinical isolates. Apalcillin demonstrates more potent activity against P. aeruginosa and A. calcoaceticus, as well as broader coverage of anaerobic bacteria. This compound's strength lies in its activity against P. aeruginosa and Gram-positive organisms, though it is less effective against Enterobacteriaceae compared to some other third-generation cephalosporins. The susceptibility of both antibiotics to beta-lactamase degradation underscores the importance of understanding local resistance patterns when considering their use. Further research into combination therapies, for instance with beta-lactamase inhibitors, could enhance the clinical utility of these agents.
References
- 1. Comparative in vitro activities of this compound and apalcillin individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of this compound and apalcillin against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Effects of Cefpiramide with Other Antibiotics: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cefpiramide, a third-generation cephalosporin, exhibits a broad spectrum of antibacterial activity. However, in the face of rising antimicrobial resistance, combination therapies are increasingly crucial. This guide provides an objective comparison of the in vitro synergistic and antagonistic effects of this compound when combined with other antibiotics, supported by available experimental data.
Key Findings at a Glance
In vitro studies have demonstrated that this compound can act synergistically with certain antibiotics, notably aminoglycosides and fluoroquinolones, against problematic Gram-negative bacteria. Conversely, antagonism has been observed when this compound is combined with certain other beta-lactam antibiotics.
Synergistic Combinations
This compound and Gentamicin
Target Organisms: Pseudomonas aeruginosa and Enterobacter cloacae
The combination of this compound with the aminoglycoside gentamicin has shown significant synergistic activity against strains of P. aeruginosa and E. cloacae. This synergy is particularly relevant for treating infections caused by these opportunistic pathogens, which are often multidrug-resistant.
Experimental Data Summary
| Bacterial Species | Number of Strains Tested | Percentage Showing Synergy |
| Pseudomonas aeruginosa | 10 | 80%[1] |
| Enterobacter cloacae | 10 | 50%[1] |
Experimental Protocol: Checkerboard Method
The synergistic effects of this compound and gentamicin were evaluated using the checkerboard broth microdilution technique.
-
Bacterial Strains: Clinical isolates of P. aeruginosa and E. cloacae were used.
-
Media: Mueller-Hinton Broth (MHB) was the primary medium for bacterial growth and susceptibility testing.
-
Antibiotic Concentrations: Serial twofold dilutions of this compound and gentamicin were prepared.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Setup: A 96-well microtiter plate was used to create a matrix of antibiotic concentrations. Each well contained a specific concentration of this compound, gentamicin, or a combination of both, along with the bacterial inoculum.
-
Incubation: The plates were incubated at 35°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic(s) that visibly inhibited bacterial growth. The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Gentamicin in combination / MIC of Gentamicin alone)
Synergy was defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.
Mechanism of Synergy
The synergistic interaction between this compound (a cephalosporin) and gentamicin (an aminoglycoside) is thought to be a result of their complementary mechanisms of action.
Caption: Synergistic mechanism of this compound and Gentamicin.
This compound and Ciprofloxacin
Target Organisms: Pseudomonas species
The combination of this compound with the fluoroquinolone ciprofloxacin has been reported to be significantly more effective than either drug alone in experimental models of Pseudomonas infections, with these results being consistent with in vitro synergistic effects[2].
Experimental Data Summary
Experimental Protocol: In Vivo Synergy Model
-
Animal Model: Neutropenic mice were used to simulate an immunocompromised state.
-
Infection: Mice were infected with a lethal dose of Pseudomonas aeruginosa.
-
Treatment: Different groups of mice were treated with this compound alone, ciprofloxacin alone, or a combination of both.
-
Outcome Measurement: The primary outcome was the survival rate of the mice over a specified period.
Mechanism of Synergy
The proposed synergistic mechanism involves the disruption of the bacterial cell wall by this compound, which may facilitate the entry of ciprofloxacin to its intracellular target, DNA gyrase.
Caption: Proposed synergistic mechanism of this compound and Ciprofloxacin.
Antagonistic Combination
This compound and Cefoxitin
Target Organisms: Gram-negative bacteria, including P. aeruginosa and E. cloacae.
A notable antagonistic interaction has been observed when this compound is combined with cefoxitin, a cephamycin antibiotic. This antagonism can reduce the efficacy of this compound against susceptible strains.
Experimental Data Summary
Studies have shown that cefoxitin antagonizes the activity of this compound against most strains of P. aeruginosa and E. cloacae tested[1]. The quantitative extent of this antagonism (e.g., increase in MIC of this compound) is not detailed in the available literature.
Experimental Protocol
The antagonism was observed using the same checkerboard broth microdilution technique as described for the synergy studies.
Mechanism of Antagonism
Cefoxitin is a potent inducer of chromosomally mediated beta-lactamases (e.g., AmpC) in many Gram-negative bacteria[3][4]. The induction of these enzymes by cefoxitin can lead to the enzymatic degradation of this compound, thereby reducing its antibacterial activity[3][4].
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of this compound-ciprofloxacin combination in experimental Pseudomonas infections in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antagonism of beta-lactam antibiotics by cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antagonism of beta-lactam antibiotics by cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefpiramide Combination Therapy and Ticarcillin Plus Tobramycin in the Management of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective management of severe bacterial infections often necessitates the use of potent broad-spectrum antibiotic regimens. Historically, the combination of an extended-spectrum penicillin, such as ticarcillin, with an aminoglycoside, like tobramycin, has been a cornerstone of empiric and targeted therapy, particularly against Gram-negative pathogens. However, the development of third-generation cephalosporins, including cefpiramide, has offered alternative therapeutic strategies, often as monotherapy or in combination.
This guide provides a comparative overview of this compound combination therapy and the established regimen of ticarcillin plus tobramycin. Due to a lack of direct head-to-head clinical trials between this compound and the ticarcillin/tobramycin combination, this analysis will draw upon data from studies comparing a closely related third-generation cephalosporin, ceftazidime, to the ticarcillin/tobramycin combination. This substitution allows for an indirect but informative comparison of the potential efficacy and safety of these therapeutic approaches.
Mechanism of Action
The antimicrobial activity of these drugs stems from their distinct mechanisms of action, targeting different essential bacterial processes.
This compound and Ticarcillin: Both this compound, a third-generation cephalosporin, and ticarcillin, a carboxypenicillin, belong to the beta-lactam class of antibiotics.[1][2][3] Their primary mechanism involves the inhibition of bacterial cell wall synthesis.[1][2][3] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final step in peptidoglycan synthesis, a key component of the bacterial cell wall.[1][2][3] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[1][2][3]
Tobramycin: As an aminoglycoside antibiotic, tobramycin's mechanism of action is fundamentally different. It primarily targets bacterial protein synthesis.[4][5][6][7] After entering the bacterial cell, tobramycin binds to the 30S ribosomal subunit, which is a critical component of the bacterial ribosome.[4][5][6][7] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[4][5][6][7] This disruption of protein synthesis is ultimately lethal to the bacterium.[4][5][6][7]
The combination of ticarcillin and tobramycin provides a synergistic effect by targeting two different essential bacterial functions, potentially broadening the spectrum of activity and reducing the likelihood of resistance development.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the clinical and bacteriological efficacy of ceftazidime (as a proxy for this compound) compared to the combination of ticarcillin and tobramycin in various infectious diseases.
Table 1: Treatment of Pneumonia and Bacteremia
| Treatment Group | Number of Patients | Clinical Cure/Improvement Rate | Reference |
| Ceftazidime | 17 | 88% | [1] |
| Ticarcillin/Tobramycin | 18 | 83% | [1] |
| Ceftazidime | 20 | 93% (Pneumonia), 87% (Bacteremia) | [5] |
| Ticarcillin/Tobramycin | 20 | Not explicitly stated, but deemed as efficacious as ceftazidime | [5] |
In a prospective, randomized study of non-neutropenic patients with pneumonia or bacteremia, ceftazidime was found to be as efficacious as the ticarcillin-tobramycin combination.[5] Another study in a neurosurgical intensive care unit found similar cure or improvement rates between ceftazidime and the ticarcillin/tobramycin combination for nosocomial pneumonia and bacteremia.[1]
Table 2: Treatment of Soft-Tissue Infections
| Treatment Group | Patient Population | Number of Patients | Clinical Cure/Improvement Rate | Bacteriological Eradication Rate | Reference |
| Ceftazidime | Group I (Older, chronic disease) | 50 | 93% | 85% | [8] |
| Ticarcillin/Tobramycin | Group I (Older, chronic disease) | 44 | 94% | 82% | [8] |
| Ceftazidime | Group II (Younger, acute onset) | 9 | 100% | 100% | [8] |
| Ticarcillin/Tobramycin | Group II (Younger, acute onset) | 10 | 90% | 90% | [8] |
A multicenter, randomized trial comparing ceftazidime with tobramycin plus ticarcillin in the treatment of skin and soft-tissue infections demonstrated comparable efficacy between the two regimens in different patient populations.[8]
Table 3: Treatment of Infections in Immunocompromised Patients
| Treatment Group | Number of Febrile Episodes | Clinical Cure Rate | Reference |
| Ceftazidime | 54 | 56% | [7] |
| Ticarcillin/Tobramycin | 70 | 65% | [7] |
In a study on immunocompromised patients with febrile episodes, the clinical cure rate for the ticarcillin and tobramycin combination was slightly higher than that for ceftazidime monotherapy, although the authors concluded that ceftazidime was not significantly worse.[7]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the basis of the presented data.
Pneumonia and Bacteremia Study Protocol
A prospective, randomized study was conducted with 40 non-neutropenic patients.[5] Patients were randomly assigned to receive either ceftazidime or a combination of ticarcillin and tobramycin.[5] Efficacy was evaluated based on clinical cure rates for pneumonia and favorable responses for bacteremia.[5] Safety was also monitored throughout the treatment period.[5]
Soft-Tissue Infections Study Protocol
This was a multicenter, randomized trial.[8] Patients were stratified into two groups based on age and the nature of their infection (chronic predisposing disease vs. acute onset).[8] One group received ceftazidime, and the control group received tobramycin plus ticarcillin.[8] The primary outcomes measured were clinical cure or improvement and bacteriological eradication of the initial pathogens.[8]
Immunocompromised Patients Study Protocol
This comparative study involved immunocompromised patients with febrile episodes.[7] Patients were divided into two groups, one receiving ceftazidime and the other receiving a combination of tobramycin and ticarcillin.[7] The main endpoint was the clinical cure rate, defined as a decrease in fever within three days of treatment initiation.[7]
Safety and Tolerability
The safety profiles of these antibiotic regimens are a critical consideration in therapeutic decision-making.
This compound/Ceftazidime: Third-generation cephalosporins are generally well-tolerated.[9] Common side effects can include gastrointestinal disturbances (nausea, vomiting, diarrhea) and skin reactions such as rash and itching.[9] More severe, though less common, adverse effects may include hematological changes and potential nephrotoxicity, especially when combined with other nephrotoxic agents.[9][10] One comparative study noted that superinfections occurred more frequently in the group treated with ceftazidime compared to the ticarcillin-tobramycin combination.[5]
Ticarcillin: As a penicillin-class antibiotic, ticarcillin can cause hypersensitivity reactions in susceptible individuals. Common side effects include mild diarrhea, nausea, and skin rash. At high doses, it has been associated with bleeding tendencies.
Tobramycin: The primary concerns with tobramycin, as with other aminoglycosides, are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). The risk of these toxicities increases with prolonged use and in patients with pre-existing renal impairment. One study reported a case of reversible azotemia in a patient treated with the ticarcillin and tobramycin combination.[5]
Conclusion
Based on indirect comparative data using ceftazidime as a surrogate for this compound, both therapeutic approaches demonstrate comparable efficacy in treating a range of serious bacterial infections, including pneumonia, bacteremia, and soft-tissue infections. The combination of ticarcillin and tobramycin may have a slight advantage in certain immunocompromised populations. The choice between these regimens should be guided by local antimicrobial susceptibility patterns, the specific type and severity of infection, patient factors such as renal function and allergy history, and the potential for adverse effects, including the higher risk of superinfection with ceftazidime and the nephro- and ototoxicity associated with tobramycin. Further direct comparative studies between this compound-based regimens and the ticarcillin-tobramycin combination are warranted to provide more definitive guidance for clinicians and researchers.
References
- 1. Ceftazidime versus tobramycin/ticarcillin in treating hospital acquired pneumonia and bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised study of ticarcillin, cefamandole with or without tobramycin in febrile, neutropenic patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Empiric therapy for cancer patients: comparative study of ticarcillin-tobramycin, ticarcillin-cephalothin, and cephalothin-tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime versus tobramycin-ticarcillin in the treatment of pneumonia and bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefoperazone plus tobramycin versus ticarcillin plus tobramycin in febrile granulocytopenic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftazidime compared to tobramycin and ticarcillin in immunocompromised haematological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftazidime versus tobramycin plus ticarcillin in the treatment of soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Comparative beta-lactamase stability of Cefpiramide and other cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the beta-lactamase stability of Cefpiramide against other key cephalosporins. The information is compiled from various in-vitro studies to offer a comprehensive overview for research and drug development purposes.
Comparative Beta-Lactamase Stability: An Overview
This compound, a parenteral cephalosporin, demonstrates a stability profile that is comparable to cefoperazone, showing moderate susceptibility to hydrolysis by a range of beta-lactamases produced by Gram-negative bacteria.[1] Notably, it is susceptible to hydrolysis by common plasmid-mediated beta-lactamases such as TEM-1 and SHV-1.[2] However, this compound exhibits robust stability against most chromosomally mediated beta-lactamases.[2]
The following table summarizes the relative stability of this compound and other cephalosporins to different classes of beta-lactamases based on available literature. It is important to note that direct quantitative comparisons of kinetic data for this compound are limited in the reviewed literature.
| Cephalosporin | Stability against Plasmid-Mediated β-Lactamases (e.g., TEM-1, SHV-1) | Stability against Chromosomally-Mediated β-Lactamases (e.g., AmpC) | Key Observations |
| This compound | Moderately Susceptible[1][2] | Generally Stable[2] | Stability profile is often compared to that of cefoperazone. |
| Cefoperazone | Moderately Susceptible | Generally Stable | Similar stability profile to this compound. |
| Cefazolin | Susceptible | Variable | Generally less stable than later-generation cephalosporins. |
| Cefotaxime | Generally Stable | Susceptible to hydrolysis by some AmpC enzymes | More stable than earlier-generation cephalosporins against many plasmid-mediated enzymes. |
| Ceftazidime | Generally Stable | Susceptible to hydrolysis by some AmpC enzymes | Known for its activity against Pseudomonas aeruginosa. |
| Cefepime | Highly Stable | Generally Stable | A fourth-generation cephalosporin with enhanced stability against many beta-lactamases. |
Experimental Protocols
The determination of beta-lactamase stability is crucial for evaluating the potential efficacy of new cephalosporins. The following are detailed methodologies for key experiments cited in the literature for assessing the susceptibility of cephalosporins to beta-lactamase hydrolysis.
Spectrophotometric Assay for Beta-Lactamase Activity
This method is widely used to determine the rate of hydrolysis of a β-lactam antibiotic by a purified β-lactamase or a crude enzyme extract. The assay often utilizes a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis of the β-lactam ring.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1) or crude bacterial lysate
-
Cephalosporin substrate (e.g., this compound, Cefazolin, etc.)
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance in the visible range (e.g., 482 nm for nitrocefin)
-
Microplate reader (for high-throughput analysis)
-
Incubator or water bath to maintain constant temperature (e.g., 30°C or 37°C)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified β-lactamase or the crude bacterial lysate in phosphate buffer. The concentration should be optimized to ensure a measurable rate of hydrolysis.
-
Substrate Preparation: Prepare stock solutions of the cephalosporins to be tested in the same phosphate buffer. A range of concentrations is typically used to determine kinetic parameters (Vmax and Km).
-
Reaction Setup: In a cuvette or microplate well, add the phosphate buffer and the cephalosporin substrate to the desired final concentration.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature. Initiate the reaction by adding a specific amount of the enzyme preparation.
-
Measurement of Hydrolysis:
-
For non-chromogenic cephalosporins: Monitor the decrease in absorbance at a specific ultraviolet wavelength characteristic of the intact β-lactam ring (e.g., 260 nm).
-
For competitive assays with nitrocefin: After a defined incubation period of the enzyme with the test cephalosporin, add nitrocefin and measure the rate of color change at its absorbance maximum (e.g., 482 nm). The rate of nitrocefin hydrolysis will be inversely proportional to the affinity and hydrolysis rate of the test cephalosporin.
-
-
Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the absorbance change over time. For kinetic analysis, plot the initial rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
High-Performance Liquid Chromatography (HPLC) Method for Determining Hydrolysis
HPLC provides a highly sensitive and specific method to quantify the degradation of a cephalosporin by β-lactamase over time.
Materials:
-
Purified β-lactamase enzyme or crude bacterial lysate
-
Cephalosporin substrate
-
Phosphate buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase appropriate for the separation of the intact cephalosporin and its hydrolyzed product
-
Quenching solution (e.g., acidic solution or organic solvent) to stop the enzymatic reaction
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cephalosporin substrate and the β-lactamase enzyme in phosphate buffer.
-
Incubation: Incubate the reaction mixture at a constant temperature.
-
Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Quantification: Separate and quantify the peak corresponding to the intact cephalosporin. The concentration is determined by comparing the peak area to a standard curve of the cephalosporin.
-
Data Analysis: Plot the concentration of the intact cephalosporin against time to determine the rate of hydrolysis.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Spectrophotometric Beta-Lactamase Assay.
Caption: Workflow for HPLC-based Beta-Lactamase Stability Assay.
References
Cefpiramide: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of cefpiramide as a monotherapy versus its use in combination with other antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research.
Executive Summary
This compound, a third-generation cephalosporin, demonstrates a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa. While effective as a standalone agent in certain contexts, evidence suggests that combination therapy significantly enhances its therapeutic potential, especially in challenging infections and immunocompromised models. This guide summarizes key in vivo and in vitro findings, details experimental methodologies, and visualizes relevant pathways to provide a clear comparative overview.
In Vivo Efficacy: Neutropenic Mouse Model
A key model for evaluating the efficacy of antibiotics in immunocompromised hosts is the neutropenic mouse model. Studies investigating this compound in this model have demonstrated the superiority of combination therapy.
Data Summary: Efficacy of this compound Monotherapy vs. Combination Therapy in Neutropenic Mice Infected with Pseudomonas aeruginosa
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Citation |
| This compound (Monotherapy) | 50 | Not specified, but significantly lower than combination | [1] |
| Ciprofloxacin (Monotherapy) | 4 | Not specified, but significantly lower than combination | [1] |
| This compound + Ciprofloxacin | 50 + 4 | 100 | [1] |
| Ticarcillin + Tobramycin | 200 + 1 | Less protective than this compound + Ciprofloxacin | [1] |
Table 1: This table summarizes the survival rates of neutropenic mice with Pseudomonas aeruginosa infections when treated with this compound alone versus in combination with ciprofloxacin. The combination therapy demonstrated a 100% survival rate, proving more effective than either monotherapy or the combination of ticarcillin and tobramycin.[1]
Experimental Protocol: Neutropenic Mouse Model
1. Induction of Neutropenia:
-
Animal Model: ICR mice.
-
Method: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two injections: 150 mg/kg administered on day 1 and 100 mg/kg on day 4.
-
Verification: Profound neutropenia (≤10 neutrophils/mm³) is typically achieved by day 4 and sustained for several days, confirming the immunocompromised state of the animals.
2. Infection:
-
Pathogen: A clinical isolate of Pseudomonas aeruginosa.
-
Inoculum: Mice are challenged with a specific inoculum size (e.g., 100 microorganisms per thigh) to induce a systemic infection.
3. Therapeutic Intervention:
-
Treatment Arms:
-
This compound monotherapy
-
Ciprofloxacin monotherapy
-
This compound and ciprofloxacin combination therapy
-
Control group (e.g., another combination therapy like ticarcillin and tobramycin)
-
-
Administration: Antibiotics are administered subcutaneously at specified dosages and intervals.
4. Endpoint:
-
Primary Outcome: Survival of the mice is monitored over a defined period (e.g., 72 hours) post-infection.
Experimental Workflow for Neutropenic Mouse Model
A flowchart of the experimental workflow for the neutropenic mouse model.
In Vitro Efficacy: Synergy Testing
In vitro studies are essential for quantifying the synergistic, additive, or antagonistic effects of antibiotic combinations. The checkerboard method is a standard technique used to determine the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.
Data Summary: In Vitro Synergy of this compound Combinations against Pseudomonas aeruginosa
| Combination | Strain | FIC Index | Interpretation | Citation |
| Cefepime + Amikacin | P. aeruginosa P12 (Multiresistant) | 0.375 | Synergy |
Table 2: This table presents the Fractional Inhibitory Concentration (FIC) index for the combination of cefepime and amikacin against a multiresistant strain of Pseudomonas aeruginosa. An FIC index of 0.375 indicates a synergistic interaction between the two antibiotics.
Note: While a specific FIC index for this compound and Amikacin was not found in the searched literature, the data for Cefepime, another cephalosporin, is presented as a relevant example of cephalosporin-aminoglycoside synergy against Pseudomonas aeruginosa.
Experimental Protocol: Checkerboard Synergy Assay
1. Preparation:
-
Media: Mueller-Hinton broth is typically used.
-
Antibiotics: Stock solutions of this compound and the second antibiotic (e.g., ciprofloxacin or amikacin) are prepared and serially diluted.
-
Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism (Pseudomonas aeruginosa) is prepared.
2. Assay Setup:
-
A 96-well microtiter plate is used.
-
This compound is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis.
-
Each well is inoculated with the bacterial suspension.
-
Control wells containing each antibiotic alone are included to determine their individual Minimum Inhibitory Concentrations (MICs).
3. Incubation and Reading:
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
4. Calculation of FIC Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Checkerboard Assay Workflow
A flowchart illustrating the steps of the checkerboard synergy assay.
Clinical Efficacy: Febrile Neutropenia
Clinical studies in patients with febrile neutropenia provide valuable insights into the real-world efficacy of antibiotic regimens. A prospective randomized trial compared the efficacy of this compound in combination with amikacin to a standard regimen of piperacillin plus amikacin.
Data Summary: Clinical Response in Granulocytopenic Patients
| Treatment Group | Response Rate for Clinically Documented Infections (%) | Citation |
| This compound + Amikacin | 52 | [2] |
| Piperacillin + Amikacin | 63 | [2] |
Table 3: This table shows the response rates for clinically documented infections in granulocytopenic patients. The combination of piperacillin and amikacin showed a higher response rate compared to this compound and amikacin.[2]
Clinical Trial Protocol: this compound + Amikacin in Febrile Neutropenia
-
Study Design: Prospective, randomized trial.
-
Patient Population: Patients with granulocytopenia and fever.
-
Treatment Arms:
-
This compound + Amikacin
-
Piperacillin + Amikacin (Standard Regimen)
-
-
Primary Endpoint: Clinical response to therapy for microbiologically and clinically documented infections.
-
Key Findings: The response rates for microbiologically documented infections were similar between the two groups. However, for clinically documented infections, the piperacillin-containing regimen was superior.[2]
Mechanism of Action and Synergy
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Proposed Mechanism of this compound Action
This compound's mechanism of action involves binding to and inhibiting Penicillin-Binding Proteins.
The synergistic effect observed when this compound is combined with other antibiotics, such as aminoglycosides (e.g., amikacin) or fluoroquinolones (e.g., ciprofloxacin), is likely multifactorial. The β-lactam activity of this compound can damage the bacterial cell wall, increasing its permeability. This enhanced permeability may facilitate the entry of the second antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. For instance, aminoglycosides inhibit protein synthesis at the ribosome, and fluoroquinolones target DNA gyrase.
Proposed Mechanism of Synergy
A diagram illustrating the proposed synergistic mechanism between this compound and other antibiotics.
Conclusion
The available evidence strongly supports the use of this compound in combination therapy, particularly for infections caused by Pseudomonas aeruginosa and in immunocompromised hosts. In vivo studies in neutropenic mice demonstrate a clear survival advantage with the this compound-ciprofloxacin combination. While clinical data in febrile neutropenia showed a lower response rate for the this compound-amikacin combination compared to a piperacillin-based regimen for clinically documented infections, the response for microbiologically documented infections was similar. Further in vitro synergy studies are warranted to identify optimal partner agents and concentrations for various clinically relevant pathogens. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future investigations.
References
- 1. Therapeutic efficacy of this compound-ciprofloxacin combination in experimental Pseudomonas infections in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of this compound + amikacin versus piperacillin + amikacin in granulocytopenic patients: a randomized, prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Cefpiramide
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of pharmaceutical compounds like Cefpiramide is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is prudent to handle it as a potent pharmaceutical compound. For context, another cephalosporin, Ceftazidime, has been assigned an Occupational Exposure Band (OEB) 1 by Pfizer, which corresponds to an exposure range of >1000 µg/m³ to < 3000 µg/m³.[1] Given that this compound is also a cephalosporin, a conservative approach to PPE is recommended.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[2] |
| Skin Protection | Chemical impermeable gloves | Inspected prior to use[2] |
| Impervious clothing/lab coat | To prevent skin contact[2] | |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or irritation is experienced[2] |
| N95 or P1 dust mask | For handling powders where dust formation is possible[3] |
Glove Compatibility
| Glove Material | General Resistance |
| Nitrile | Good for oils, greases, and some solvents.[4] |
| Latex (Natural Rubber) | Good for water-based solutions, alkalis, and alcohols.[4] |
| Neoprene | Excellent for acids, bases, alcohols, and petroleum products.[4] |
| Butyl Rubber | Superior for ketones, esters, and strong acids.[4] |
Note: The information in this table is a general guide. It is essential to consult the glove manufacturer's specific chemical resistance data and to test gloves for the specific application and duration of use.[5]
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will minimize the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep it segregated from incompatible materials.
2. Engineering Controls:
-
Handle this compound in a well-ventilated area.[2]
-
Use a chemical fume hood or a powder containment hood, especially when handling the powdered form, to avoid dust formation and inhalation.
3. Personal Protective Equipment (PPE) Donning:
-
Before handling, don the appropriate PPE as outlined in the table above.
-
Ensure gloves are inspected for any defects before use.
4. Weighing and Compounding:
-
When weighing the solid form, do so within a containment system (e.g., a balance enclosure) to prevent dust dispersal.
-
Use dedicated or disposable equipment (spatulas, weigh boats) to avoid cross-contamination.
-
When preparing solutions, add the solid to the liquid to minimize dust generation.
5. Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and the potential for antimicrobial resistance.[6]
1. Segregation of Waste:
-
Segregate all this compound-contaminated waste from general laboratory waste.
-
This includes unused product, empty containers, contaminated PPE, and cleaning materials.
2. Waste Containment:
-
Place all solid waste into a suitable, labeled, and sealed container for disposal.[2]
-
Collect liquid waste in a compatible, sealed container.
3. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.[7]
-
The preferred method of disposal is to return the waste to the manufacturer or a licensed hazardous waste disposal company.[6]
-
If returning to the supplier is not possible, arrange for disposal through a certified hazardous waste contractor in accordance with local, state, and federal regulations.
-
High-temperature incineration is often the recommended method for pharmaceutical waste destruction.
4. Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Deface the label on the empty container before disposing of it as regular waste, if permitted by local regulations.
This compound Spill Response Workflow
The following diagram outlines the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safetyware.com [safetyware.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
